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  • Product: Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate
  • CAS: 36286-76-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis and Diversification of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate

Executive Summary & Chemical Identity Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate (CAS: 36286-76-7) is a privileged heterocyclic scaffold widely utilized in the development of kinase inhibitors, antiviral agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate (CAS: 36286-76-7) is a privileged heterocyclic scaffold widely utilized in the development of kinase inhibitors, antiviral agents, and advanced materials[1][2][3]. The compound exists in a dynamic tautomeric equilibrium between its 5-hydroxy (heteroaromatic) and 5-oxo (4,5-dihydro) forms. In solution, the equilibrium is heavily influenced by solvent polarity, though it is predominantly trapped in the aromatic 5-hydroxy form during electrophilic activation[4][5].

Understanding the precise synthetic controls required to construct this 1,2,4-triazine core is critical for drug development professionals aiming to build high-purity screening libraries[6][7].

Table 1: Physicochemical Profile

Property Specification
Compound Name Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate
CAS Number 36286-76-7
Molecular Formula C12H11N3O3
Molecular Weight 245.24 g/mol
Tautomerism 5-hydroxy (aromatic) ⇌ 5-oxo (dihydro)

| Appearance | Off-white to pale yellow crystalline solid |

Mechanistic Pathway & Retrosynthetic Analysis

The most robust method for constructing highly substituted 1,2,4-triazines relies on the formal [3+3] condensation of an amidrazone with a 1,2-dicarbonyl equivalent[8][9]. For this specific target, the retrosynthetic disconnection points directly to benzamidrazone (the nucleophilic aze-[3C] synthon) and diethyl ketomalonate (the electrophilic [3C] synthon)[10].

The causality of this reaction design is rooted in regioselectivity. The terminal hydrazine nitrogen of benzamidrazone is highly nucleophilic and selectively attacks the highly electrophilic central ketone of diethyl ketomalonate. This forms a kinetic hydrazone intermediate. Subsequent thermal activation drives an intramolecular nucleophilic acyl substitution (lactamization), where the amidine nitrogen attacks the adjacent ester, expelling ethanol to finalize the aromatic ring[8][10].

Retrosynthesis N1 Benzamidrazone (Nucleophile) N3 Hydrazone Intermediate (Kinetic Product) N1->N3 EtOH, 25°C Nucleophilic Attack N2 Diethyl Ketomalonate (Electrophile) N2->N3 N4 Ethyl 5-hydroxy-3-phenyl- 1,2,4-triazine-6-carboxylate (Thermodynamic Product) N3->N4 Reflux (78°C) Lactamization (-EtOH)

Fig 1. Forward synthesis pathway from benzamidrazone to the 1,2,4-triazine scaffold.

Experimental Protocol: Step-by-Step Methodology

To ensure high fidelity and yield, the synthesis must be executed in a two-stage temperature gradient to separate the kinetic and thermodynamic events.

Reagents
  • Benzamidrazone (CAS: 28819-30-9) – 1.0 equiv.

  • Diethyl ketomalonate (CAS: 609-09-6) – 1.05 equiv.

  • Absolute Ethanol (Anhydrous) – 0.5 M concentration.

Step 1: Regioselective Hydrazone Formation (Kinetic Control)
  • Action : To an oven-dried round-bottom flask equipped with a magnetic stirrer, suspend benzamidrazone in absolute ethanol.

  • Action : Cool the suspension to 0–5 °C using an ice bath. Slowly add diethyl ketomalonate dropwise over 15 minutes.

  • Action : Remove the ice bath, allow the mixture to warm to room temperature (25 °C), and stir for 2 hours.

  • Causality : The initial cooling controls the exothermic nature of the nucleophilic attack. Maintaining the reaction at room temperature traps the kinetic hydrazone intermediate, preventing premature, unselective cyclization or thermal degradation of the amidrazone.

Step 2: Thermodynamic Lactamization
  • Action : Attach a reflux condenser and heat the reaction mixture to reflux (78 °C) for 4–6 hours.

  • Causality : Thermal energy overcomes the activation barrier for lactamization. Using absolute ethanol as the solvent is critical; it perfectly matches the ethoxy leaving group of the ester, entirely eliminating the risk of transesterification side-reactions that would inevitably occur if methanol or isopropanol were used.

Step 3: Isolation and Purification
  • Action : Cool the mixture slowly to room temperature, then transfer to a 0 °C ice bath for 1 hour to maximize precipitation.

  • Action : Collect the resulting precipitate via vacuum filtration, wash with cold ethanol (2 × 10 mL), and dry under high vacuum to afford the product as an off-white solid.

  • Causality : The target 1,2,4-triazine exhibits significantly lower solubility in cold ethanol compared to the starting materials and the intermediate, allowing for a self-purifying precipitation process that bypasses the need for column chromatography.

Analytical Validation Checkpoints

A self-validating protocol requires rigorous in-process and final quality control checks.

Table 2: Analytical Validation Metrics

Technique Expected Observation Causality / Significance
TLC (Hex:EtOAc 7:3) Rf ~0.4 (Product), Rf ~0.1 (Amidrazone) Confirms total consumption of the highly polar starting material.
LC-MS (ESI+) m/z 246.1 [M+H]+ Validates molecular weight and successful loss of H2O and EtOH.
1H NMR (DMSO-d6) ~13.5 ppm (br s, 1H, OH/NH) Confirms tautomeric proton; absence of a second ethyl group confirms cyclization.

| 13C NMR (DMSO-d6) | ~160 ppm (C=O ester), ~155 ppm (C=O/C-OH) | Validates the electronic environment of the triazine core. |

Downstream Applications in Drug Discovery

While the 5-hydroxy-1,2,4-triazine core is chemically robust, the C5 position is a synthetic dead-end for cross-coupling unless activated. Treatment with neat phosphorus oxychloride (POCl3) under reflux conditions facilitates a deoxychlorination reaction, yielding ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate (CAS: 37539-91-6)[3][11][12].

This 5-chloro derivative acts as a highly versatile electrophilic hub. The electron-deficient nature of the triazine ring, exacerbated by the electron-withdrawing ester at C6, makes the C5 position exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) with primary/secondary amines to yield kinase inhibitor scaffolds, or Palladium-catalyzed Suzuki-Miyaura cross-coupling to generate extended pi-systems for material sciences[3][8].

Diversification Core 5-Hydroxy-1,2,4-triazine Core Scaffold Chloro 5-Chloro Intermediate (Electrophilic Hub) Core->Chloro POCl3, Reflux Deoxychlorination Amino 5-Amino Derivatives (Target Library) Chloro->Amino R-NH2, DIPEA SNAr Reaction Aryl 5-Aryl Derivatives (Target Library) Chloro->Aryl Ar-B(OH)2, Pd(0) Suzuki Coupling

Fig 2. Downstream diversification workflow via the 5-chloro electrophilic intermediate.

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Exploratory

Unlocking the Pharmacological Potential of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate: A Technical Guide to Therapeutic Targets and Screening Methodologies

Executive Summary As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter privileged scaffolds that offer multi-target potential. Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter privileged scaffolds that offer multi-target potential. Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate (EHPTC) (CAS: 36286-76-7)[1] is a highly versatile intermediate and active pharmaceutical ingredient (API) precursor. While the symmetrical 1,3,5-triazine ring is ubiquitous in oncology, the asymmetrical 1,2,4-triazine core possesses distinct electronic and steric features that allow for highly specific interactions with a diverse array of biological targets[2].

This whitepaper provides an in-depth mechanistic analysis of the putative therapeutic targets for EHPTC and its derivatives, supported by field-proven screening methodologies designed to validate target engagement with absolute scientific rigor.

Structural Pharmacology & Pharmacophore Rationale

To understand why EHPTC is a potent modulator of various biological pathways, we must analyze the causality behind its structural components:

  • The Asymmetrical 1,2,4-Triazine Core: The contiguous arrangement of three nitrogen atoms profoundly influences the ring's electronic distribution. Compared to benzene or 1,3,5-triazine, the 1,2,4-triazine has a higher dipole moment, making it more polar and highly susceptible to specific hydrogen-bonding interactions within protein active sites[2].

  • The 3-Phenyl Substituent: This moiety acts as a lipophilic anchor. In neurological and antimicrobial targets, this phenyl ring mimics endogenous substrates (like the adenine core of adenosine) and drives critical π−π stacking interactions within hydrophobic pockets[3].

  • The 6-Carboxylate Ester: The ethyl ester serves a dual purpose. Biochemically, it can engage in electrostatic interactions or hydrogen bonding. Pharmacokinetically, it acts as a prodrug moiety; it enhances cell membrane permeability before undergoing intracellular esterase cleavage to yield the highly active carboxylic acid metabolite[4].

  • The 5-Hydroxy Group: Capable of tautomerization to a 5-oxo species[1], this position provides a versatile hydrogen bond donor/acceptor site essential for coordinating with metal ions (e.g., heme iron in CYP51) or kinase hinge regions.

Mechanistic Profiling of Therapeutic Targets

Based on the structure-activity relationships (SAR) of closely related 1,2,4-triazine analogs, EHPTC demonstrates high affinity for the following therapeutic networks:

Inflammatory & Metabolic Targets (AGE-RAGE & p38 MAPK)

The elevated levels of Advanced Glycation End products (AGEs) in diabetic environments lead to severe inflammation via the RAGE receptor. 1,2,4-triazine derivatives have been proven to suppress inflammatory responses in THP-1 monocytes by disrupting the AGE-RAGE-NF-κB/p38 nexus[5]. Furthermore, pyrrolo-fused 1,2,4-triazine derivatives (such as BMS-582949) are clinical-stage inhibitors of the p38 α MAP kinase, effectively halting the transcription of pro-inflammatory cytokines[4].

Neurological Targets (Adenosine A2A Receptor)

In the basal ganglia, inhibition of the Adenosine A2A receptor (A2AR) enhances dopamine D2 receptor function, making it a prime non-dopaminergic target for Parkinson's disease. 1,2,4-triazine derivatives bind deeply inside the orthosteric cavity of this GPCR, acting as highly ligand-efficient antagonists[3]. Additionally, related derivatives function as potent voltage-gated sodium channel blockers, offering robust anticonvulsant and antiepileptic properties[6].

Oncology & Angiogenesis (VEGFR-2)

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a central mediator of tumor angiogenesis. Hybrid molecules containing the 1,2,4-triazine scaffold have demonstrated high inhibitory competence against VEGFR-2 (IC50 values in the sub-micromolar range), effectively disrupting the tumor's blood supply[7].

Antimicrobial Targets (CYP51)

In fungal infections, 1,2,4-triazine derivatives act as potent inhibitors of Lanosterol 14 α -demethylase (CYP51). The nitrogen-rich core coordinates with the heme iron in the CYP51 active site, outperforming conventional drugs like fluconazole in binding affinity and overcoming Multidrug Resistance (MDR) in Candida albicans[8].

Quantitative Data Analysis

The following table summarizes the comparative pharmacological activity of 1,2,4-triazine derivatives across validated therapeutic targets:

Compound ScaffoldPrimary TargetAssay / Cell LinePotency (IC50 / Ki)Mechanism of ActionRef
1,2,4-Triazine (Cmpd 1) Adenosine A2ARadioligand BindingpKi = 6.93GPCR Orthosteric Antagonist[3]
1,2,4-Triazine (Cmpds 22, 23) AGE-RAGE AxisTHP-1 MonocytesSub-micromolarAGE-RAGE-NF-κB/p38 Inhibitor[5]
Pyrrolo-1,2,4-triazine p38 α MAP KinaseKinase AssayLow nanomolarDirect Kinase Inhibitor[4]
1,2,4-Triazine Hybrid (14f) VEGFR-2Kinase Assay0.22 µMAnti-angiogenic Inhibitor[7]
1,2,4-Triazine (Cmpd 3c) Voltage-Gated Na+In Vivo Seizure ModelEfficaciousSodium Channel Blocker[6]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that any screening protocol must be a self-validating system . We cannot rely on a single biochemical assay to confirm efficacy. The following step-by-step workflow transitions from biophysical target engagement to functional cellular validation.

Protocol 1: Orthogonal Target Engagement & Kinase Inhibition

Step 1: Surface Plasmon Resonance (SPR) Binding Kinetics

  • Causality: Before assessing functional inhibition, we must confirm direct physical binding. SPR provides real-time KD​ (dissociation constant) values without requiring compound labeling, ruling out false positives caused by assay interference.

  • Procedure: Immobilize the target protein (e.g., p38 α or VEGFR-2) on a CM5 sensor chip via amine coupling. Inject EHPTC analogs at concentrations ranging from 0.1 µM to 10 µM. Record association ( kon​ ) and dissociation ( koff​ ) rates to calculate binding affinity.

Step 2: TR-FRET Functional Kinase Assay

  • Causality: To prove the binding event neutralizes enzymatic activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly selected because the temporal measurement delay eliminates the auto-fluorescence inherently produced by aromatic triazine rings.

  • Procedure: Incubate the target kinase with EHPTC, ATP, and a biotinylated peptide substrate for 60 minutes. Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the emission ratio (665 nm / 615 nm) to calculate the exact IC50.

Step 3: THP-1 Monocyte Cellular Assay

  • Causality: Validates that the compound can penetrate the cell membrane and operate within a complex biological matrix without exhibiting acute cytotoxicity.

  • Procedure: Stimulate THP-1 cells with Advanced Glycation End Products (AGEs)[5]. Treat with varying concentrations of EHPTC. After 24 hours, lyse the cells and quantify downstream COX-2 and PGE2 expression via ELISA to confirm the blockade of the inflammatory cascade.

Visualizations

G AGE AGEs RAGE RAGE Receptor AGE->RAGE Ligation ROS ROS Production RAGE->ROS Induces p38 p38 MAPK ROS->p38 Activates NFkB NF-κB p38->NFkB Phosphorylates Inflammation Inflammation (COX-2) NFkB->Inflammation Transcription EHPTC 1,2,4-Triazine Core EHPTC->RAGE Antagonizes EHPTC->p38 Kinase Inhibition

Fig 1. Mechanism of 1,2,4-triazines in blocking the AGE-RAGE-NF-κB/p38 inflammatory cascade.

Workflow Lib Compound Library Dock In Silico Docking Lib->Dock Virtual Screen SPR SPR Binding Dock->SPR Hit Selection TRFRET TR-FRET Assay SPR->TRFRET Kinetics Cell THP-1 Cell Assay TRFRET->Cell IC50 Validated

Fig 2. Orthogonal drug screening workflow transitioning from in silico to cell-based validation.

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Foundational

The Pharmacological Architecture of 1,2,4-Triazine Derivatives: Mechanisms of Action and Experimental Paradigms

Executive Summary As a privileged scaffold in medicinal chemistry, the 1,2,4-triazine ring—a six-membered heterocycle containing three adjacent nitrogen atoms—provides a highly versatile platform for drug discovery. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the 1,2,4-triazine ring—a six-membered heterocycle containing three adjacent nitrogen atoms—provides a highly versatile platform for drug discovery. Its unique electron-deficient nature and asymmetric substitution potential at the 3, 5, and 6 positions allow it to engage in extensive hydrogen bonding and π−π stacking within diverse protein active sites . This technical guide synthesizes the core mechanisms of action (MOA) of 1,2,4-triazine derivatives across neurological, oncological, and infectious disease paradigms, and details the self-validating experimental protocols required to evaluate them.

Core Mechanisms of Action

Neurological Modulation: Voltage-Gated Sodium Channel (VGSC) Blockade

The quintessential 1,2,4-triazine derivative in neurology is Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine). Its primary mechanism involves the state-dependent inhibition of voltage-sensitive sodium channels. By preferentially binding to the inactivated state of these channels, lamotrigine stabilizes presynaptic neuronal membranes and profoundly suppresses the release of excitatory neurotransmitters, primarily glutamate and aspartate, thereby attenuating excitotoxicity and preventing seizure propagation 1.

G Lamotrigine Lamotrigine (1,2,4-triazine derivative) VGSC Voltage-Gated Sodium Channels (Presynaptic) Lamotrigine->VGSC Binds & Blocks Membrane Neuronal Membrane Stabilization VGSC->Membrane Reduces Na+ Influx Glutamate Inhibition of Glutamate Release Membrane->Glutamate Prevents Depolarization Seizure Seizure Suppression Glutamate->Seizure Attenuates Excitotoxicity

Mechanism of Action of Lamotrigine via Voltage-Gated Sodium Channel Blockade.

Oncology: Kinase Inhibition and Apoptotic Induction

In oncology, 1,2,4-triazine derivatives operate as multi-targeted agents via two primary axes:

  • Kinase Inhibition: Pyrrolo[2,1-f][1,2,4]triazine derivatives function as potent ATP-competitive inhibitors. By mimicking the well-known quinazoline scaffold, they effectively target the ATP-binding pockets of critical kinases such as EGFR and VEGFR-2, halting tumor proliferation 2. Similarly, the derivative MM-129 exerts its anticancer role by inhibiting Bruton's tyrosine kinase (BTK) 3.

  • Apoptosis Induction: Compounds like the sulfonamide derivative MM131 induce both intrinsic and extrinsic apoptotic pathways in colon cancer cells (DLD-1 and HT-29) by modulating the Bcl-2 protein family and upregulating caspase-8 and caspase-9 activity 4. Furthermore, novel 1,2,4-triazine-chalcone hybrids have been shown to trigger apoptosis in gastric cancer cells by upregulating reactive oxygen species (ROS) through the ROS-ERK-DR5 signaling axis 5.

G Triazine 1,2,4-Triazine Derivatives (e.g., MM131, MM-129) Kinases Kinase Inhibition (EGFR, BTK) Triazine->Kinases ATP-competitive binding Apoptosis Apoptotic Pathways (ROS-ERK-DR5 / Bcl-2) Triazine->Apoptosis Modulates signaling CellDeath Cancer Cell Death Kinases->CellDeath Halts Proliferation Caspases Caspase-8 / 9 Activation Apoptosis->Caspases Initiates cascade Caspases->CellDeath Executes Apoptosis

Dual Anticancer Mechanism: Kinase Inhibition and Apoptosis Induction by 1,2,4-Triazines.

Antimicrobial and Antimalarial Efficacy

Recent structural optimizations have yielded bis-1,2,4-triazines (e.g., MIPS-0004373) that demonstrate rapid, potent activity against all asexual blood stages of Plasmodium falciparum. While the precise target remains under investigation, the lack of cross-resistance with existing antimalarials suggests these derivatives operate via a highly novel biological mechanism 6.

Quantitative Pharmacodynamics: IC50 Profiling

The following table summarizes the quantitative efficacy of key 1,2,4-triazine derivatives across various biological targets:

CompoundTarget / Cell LineIC50 ValuePrimary Mechanism / IndicationReference
Lamotrigine VGSC (Glutamate release)21 µMVoltage-gated sodium channel block1
MM131 DLD-1 (Colon Cancer)3.4 µMApoptosis induction (Caspase-8/9)4
MM-129 HT-29 (Colon Cancer)3.1 µMBTK inhibition, Apoptosis3
Pyrrolo-triazine 9 EGFR (Biochemical)0.118 µMATP-competitive kinase inhibition2
MIPS-0004373 P. falciparum (Asexual)< 0.1 µMNovel antimalarial target6

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to deploy assays that not only measure an endpoint but mechanistically validate the compound's action. The following protocols are designed with built-in causality and self-validation frameworks.

Protocol 1: Electrophysiological Assessment of VGSC Inhibition

Causality of Design: We utilize whole-cell patch-clamp electrophysiology rather than high-throughput biochemical sodium flux assays. Flux assays fail to capture the state-dependent binding kinetics (resting, open, inactivated states) critical for evaluating drugs like lamotrigine, which preferentially bind to the inactivated state of the channel 1.

  • Preparation: Culture neuroblastoma cells (e.g., N1E-115) expressing native VGSCs. Prepare extracellular (high Na+) and intracellular (high Cs+ to block K+ currents) solutions.

  • Gigaseal Formation: Approach the cell with a glass micropipette, apply gentle suction to form a >1 GΩ seal, and rupture the membrane patch to achieve whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -90 mV. Apply depolarizing step pulses to 0 mV to evoke inward sodium currents.

  • Compound Application: Perfuse the 1,2,4-triazine derivative (e.g., 10–100 µM) into the bath. Record the fractional block of the peak inward current.

  • Self-Validation Checkpoint: A pre-compound recording establishes a stable baseline (internal control). At the end of the recording, apply 1 µM Tetrodotoxin (TTX) as a positive control. If the residual current is not completely abolished by TTX, the assay is contaminated by off-target ion fluxes and must be rejected.

Protocol 2: High-Throughput Luminescent Kinase Inhibition Assay

Causality of Design: We employ a luminescence-based ATP depletion assay over traditional radiometric 32P assays. This choice eliminates radioactive hazards while providing a highly sensitive readout that directly correlates residual ATP with kinase inhibition. Pre-incubation of the triazine derivative with the kinase is mandated to account for the slow-binding kinetics typical of ATP-competitive inhibitors 2.

G Prep 1. Reagent Prep (Enzyme, ATP) Incubate 2. Pre-Incubation (Triazine + Kinase) Prep->Incubate Reaction 3. ATP Addition (Initiate Reaction) Incubate->Reaction Detection 4. Luminescence (Quantify ATP) Reaction->Detection Analysis 5. IC50 Calculation Detection->Analysis

High-Throughput Kinase Inhibition Assay Workflow for 1,2,4-Triazine Screening.

  • Pre-Incubation: Dispense recombinant kinase (e.g., EGFR or BTK) and the 1,2,4-triazine compound into a 384-well plate. Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add a master mix containing the peptide substrate and ultra-pure ATP (at the predetermined Km for the specific kinase). Incubate for 1 hour.

  • Detection: Add the luciferase/luciferin reagent. The luciferase utilizes the remaining unreacted ATP to generate a luminescent signal.

  • Analysis: Measure luminescence. High signal = high residual ATP = high kinase inhibition.

  • Self-Validation Checkpoint: Each plate must include a 'No Enzyme' control (100% ATP) and a 'Vehicle' control (0% inhibition). The assay is only deemed valid if the calculated Z'-factor is 0.6.

Protocol 3: Multiplexed Apoptosis and ROS Generation Assay

Causality of Design: To validate the ROS-ERK-DR5 apoptotic axis reported for triazine-chalcone hybrids 5, we multiplex Annexin V/PI staining with the ROS-sensitive fluorescent probe DCFDA. This simultaneous detection ensures that observed cytotoxicity is a direct consequence of ROS-induced apoptosis rather than off-target necrotic membrane rupture.

  • Cell Culture & Dosing: Seed gastric or colon cancer cells (e.g., MGC-803 or DLD-1) in 6-well plates. Treat with the triazine derivative for 24 hours.

  • Probe Loading: Wash cells and incubate with 10 µM DCFDA for 30 minutes to quantify intracellular ROS.

  • Apoptosis Staining: Harvest cells, wash with Annexin V binding buffer, and stain with APC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Acquire data utilizing appropriate laser lines (488 nm for DCFDA/PI, 633 nm for APC).

  • Self-Validation Checkpoint: A parallel cohort of cells must be pre-treated with a known ROS scavenger (e.g., 5 mM N-acetylcysteine, NAC) prior to triazine exposure. A rescue of cell viability and reduction of Annexin V+ cells in the NAC cohort validates that ROS generation is the primary upstream trigger for apoptosis.

References

  • [4] The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. PMC (nih.gov). 4

  • [1] Pharmacological Studies on Lamotrigine, a Novel Potential Antiepileptic Drug: II. Neurochemical Studies on the Mechanism of Action. PubMed (nih.gov). 1

  • [3] Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Taylor & Francis (tandfonline.com).3

  • A Historical Overview of 1,2,4-Triazine: From Discovery to Drug Development. Benchchem.

  • [6] The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. Antimicrobial Agents and Chemotherapy (asm.org). 6

  • [2] Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry (acs.org). 2

  • [5] Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 in vitro and in vivo. Arabian Journal of Chemistry (arabjchem.org). 5

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Protocols & Analytical Methods

Method

"cell-based assays for testing 1,2,4-triazine cytotoxicity"

Application Notes and Protocols: Cell-Based Assays for Evaluating 1,2,4-Triazine Cytotoxicity Introduction & Mechanistic Rationale The 1,2,4-triazine scaffold has emerged as a highly versatile and potent pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: Cell-Based Assays for Evaluating 1,2,4-Triazine Cytotoxicity

Introduction & Mechanistic Rationale

The 1,2,4-triazine scaffold has emerged as a highly versatile and potent pharmacophore in the design of novel anticancer agents[1][2]. Unlike traditional DNA-damaging chemotherapeutics, 1,2,4-triazine derivatives exhibit multi-targeted cytotoxicity. Recent structure-activity relationship (SAR) studies demonstrate that specific structural substitutions—such as arylidene-hydrazinyl or sulfonamide moieties—can direct the molecule to inhibit the mammalian target of rapamycin (mTOR) or directly activate apoptotic cascades[3][4].

Understanding the specific mechanism of action (MOA) is critical for downstream drug development. For instance, sulfonamide derivatives of 1,2,4-triazine (e.g., MM131) have been shown to induce both intrinsic and extrinsic apoptosis in colon cancer cells by upregulating caspase-8 and caspase-9 activity[4]. Conversely, arylidene-hydrazinyl derivatives act as potent mTOR inhibitors, arresting cell proliferation and metabolism prior to inducing cell death[3].

MOA Triazine 1,2,4-Triazine Derivatives mTOR mTOR Complex Triazine->mTOR Inhibits Bcl2 Anti-apoptotic Proteins (Bcl-2) Triazine->Bcl2 Inhibits Caspase8 Caspase-8 (Extrinsic) Triazine->Caspase8 Activates Proliferation Cell Proliferation mTOR->Proliferation Blocks Caspase9 Caspase-9 (Intrinsic) Bcl2->Caspase9 Relieves Inhibition Apoptosis Apoptosis & Cell Death Caspase9->Apoptosis Caspase8->Apoptosis

Mechanistic pathways of 1,2,4-triazine derivatives inducing cytotoxicity in cancer cells.

Quantitative Data Summary

To contextualize the potency of these compounds, Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of representative 1,2,4-triazine derivatives across various human cancer cell lines based on recent literature.

Compound Class / IDCell LineIC50 (µM)Primary MechanismReference
Arylidene-hydrazinyl (S1)MCF-7 (Breast)6.42mTOR inhibition[3]
Arylidene-hydrazinyl (S1)HL-60 (Leukemia)8.15mTOR inhibition[3]
Sulfonamide deriv. (MM131)DLD-1 (Colon)1.50Caspase-8/9 activation[4]
Sulfonamide deriv. (MM131)HT-29 (Colon)3.00Caspase-8/9 activation[4]
5-Phenyl deriv. (PTP-3)HCT-116 (Colon)3.50Apoptosis induction[5]

Experimental Strategy & Workflow

Because 1,2,4-triazines can be both cytostatic (halting growth via mTOR) and cytotoxic (inducing apoptosis), a tiered assay approach is mandatory. The primary screen utilizes the MTT metabolic assay to establish general viability and IC50 values[6]. Lead compounds are then advanced to a secondary Annexin V/PI flow cytometry screen to definitively distinguish between apoptotic cell death and non-specific necrosis[5].

Workflow Prep Compound Preparation (DMSO Stock) Seed Cell Seeding (96/6-well plates) Prep->Seed MTT Primary Screen: MTT Assay (IC50 Determination) Seed->MTT Flow Secondary Screen: Annexin V/PI Flow (Apoptosis Profiling) MTT->Flow Select Lead Compounds Target Mechanistic Validation: mTOR/Caspase Assays Flow->Target

Standardized cell-based screening workflow for evaluating 1,2,4-triazine cytotoxicity.

Detailed Methodologies

Protocol A: MTT Cell Proliferation & Cytotoxicity Assay

Causality Note: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because many 1,2,4-triazines target mTOR and cellular metabolism[3], this assay is highly sensitive to the early cytostatic effects of the drug before physical membrane rupture occurs.

Materials:

  • Target cells (e.g., MCF-7, HCT-116)

  • MTT Reagent (5 mg/mL in PBS)[6]

  • Detergent/Solubilization Solution (e.g., DMSO or SDS-HCl)

  • 1,2,4-triazine derivatives (10 mM stock in 100% DMSO)

Step-by-Step Procedure:

  • Cell Seeding: Prepare a cell suspension of 1×104 cells/well in complete culture medium. Dispense 100 µL per well into a 96-well clear-bottom plate[6]. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine derivative in culture media. Crucial: 1,2,4-triazines are highly lipophilic. Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% to prevent solvent-induced toxicity[5].

  • Incubation: Treat cells with 100 µL of the diluted compounds for 48 to 72 hours[5].

  • MTT Addition: Add 10 µL of the MTT reagent (5 mg/mL) directly to each well[6]. Incubate for 3-4 hours at 37°C until purple intracellular formazan crystals are visible under a light microscope.

  • Solubilization: Carefully aspirate the media (for adherent cells) and add 100 µL of DMSO or Detergent Solution to dissolve the formazan crystals. Causality Note: Removing the media prior to DMSO addition prevents phenol red and serum proteins from precipitating and artificially inflating the absorbance readings.

  • Quantification: Read the absorbance at 540-570 nm using a microplate reader[6].

Self-Validation Checkpoint: The vehicle control (0.1% DMSO) must exhibit ≥95% viability compared to a completely untreated control. If viability drops, the solvent concentration is masking the true cytotoxicity of the triazine.

Protocol B: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

Causality Note: While MTT confirms that cells are dying or arresting, flow cytometry explains how. Annexin V binds to phosphatidylserine (PS) which translocates to the outer plasma membrane during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This is essential for 1,2,4-triazines, which frequently induce apoptosis via caspase activation[4].

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit[5]

  • 1X Annexin V Binding Buffer

  • Flow Cytometer (equipped with 488 nm laser)

Step-by-Step Procedure:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well) and incubate overnight. Treat with the 1,2,4-triazine derivative at its calculated IC50 and 2x IC50 concentrations for 24-48 hours[5].

  • Harvesting (Critical Step): Collect the culture media (which contains floating, late-apoptotic cells). Wash the adherent cells with PBS, trypsinize, and pool them with the collected media. Centrifuge at 300 x g for 5 minutes. Causality Note: 1,2,4-triazine-induced apoptotic cells detach from the extracellular matrix. Discarding the supernatant will artificially skew the population toward viable cells, ruining the assay's integrity[5].

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and trypsin.

  • Staining: Resuspend the pellet in 1X Binding Buffer at a concentration of 1×106 cells/mL. Transfer 100 µL ( 1×105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[5].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark[5].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze via flow cytometry within 1 hour[5].

Self-Validation Checkpoint: Always include single-stained controls (Annexin V only, PI only) and an unstained control. Without these, spectral overlap between the FITC and PI channels will create false-positive double-stained (late apoptotic) populations.

Sources

Application

Application Note: A Framework for Screening Novel 1,2,4-Triazine Derivatives in Kinase Inhibition Assays

Featuring: Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate as a Model Compound Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is...

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Author: BenchChem Technical Support Team. Date: April 2026

Featuring: Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate as a Model Compound

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known driver of many diseases, particularly cancer.[1][2] This makes them high-value targets for therapeutic intervention. The 1,2,4-triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[2][3][4][5] This application note provides a comprehensive framework for researchers, scientists, and drug development professionals on how to screen novel compounds from this chemical class. We will use Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate as a representative model compound to detail the principles of in vitro kinase assays, robust protocol execution, and rigorous data analysis. The methodologies described herein are designed to be self-validating, ensuring high-quality, reproducible data for hit identification and lead optimization campaigns.

Part 1: The Scientific Rationale - Targeting Kinases with 1,2,4-Triazine Scaffolds

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction in cells.[1] This phosphorylation event acts as a molecular switch, regulating everything from cell cycle progression to apoptosis.[6] Consequently, the aberrant activity of the more than 500 kinases in the human genome is implicated in a wide range of pathologies.[1]

The development of small molecule kinase inhibitors has revolutionized modern medicine, yet the search for novel, potent, and selective inhibitors is ongoing. The 1,2,4-triazine core is a versatile heterocyclic scaffold that has proven to be a fruitful starting point for the design of such inhibitors.[2][3] Its unique chemical architecture allows for diverse substitutions, enabling chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[2] Several published studies have highlighted 1,2,4-triazine derivatives as potent inhibitors of various kinases, including c-Met and Pyruvate Dehydrogenase Kinase (PDK), validating this scaffold's potential in oncology and metabolic disease research.[3][4]

This guide uses Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate as a model to illustrate the complete workflow for evaluating a novel compound's kinase inhibitory potential.

Caption: A simplified kinase signaling cascade, a primary target for inhibitor drugs.

Part 2: Principles of Modern Kinase Inhibitor Screening

The foundational biochemical reaction for any kinase assay is straightforward: the enzyme facilitates the transfer of the γ-phosphate from ATP to a specific substrate.[6] An effective inhibitor will block this process. The goal of the assay is to accurately measure the extent of this inhibition.

While historical methods relied on radioactive isotopes like [γ-³²P]-ATP, modern screening overwhelmingly favors non-radioactive techniques for safety and efficiency.[1][7] These assays can be broadly categorized by what they detect: substrate phosphorylation or, more commonly, the consumption of ATP or the generation of ADP.[8]

Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

This guide will focus on the ATP depletion method, a robust and widely-used format for high-throughput screening (HTS).[9][10] The principle is elegant and powerful:

  • The kinase reaction is allowed to proceed for a set time, during which active kinase consumes ATP.

  • A detection reagent containing luciferase and its substrate, luciferin, is added.

  • Luciferase uses the remaining ATP to generate a luminescent signal.

  • Therefore, a high luminescent signal corresponds to low kinase activity (more ATP remaining), and a low signal corresponds to high kinase activity (less ATP remaining).[9][11] The presence of an effective inhibitor leads to a higher signal.[7]

This "add-and-read" homogeneous format is ideal for HTS as it requires no wash steps, minimizing handling and improving reproducibility.[12]

Caption: Principle of the luminescent ATP-depletion kinase assay.

Part 3: Protocol 1 - Assay Validation & Quality Control (Z'-Factor)

Before screening any compound, the trustworthiness of the assay must be established.[13] The Z'-factor is the gold-standard statistical parameter used in HTS to quantify assay quality.[14][15] It provides a measure of the signal separation between positive and negative controls, accounting for data variation.[16]

Z'-Factor Formula: Z' = 1 – (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg|

Where:

  • Avg_pos / SD_pos: Average and Standard Deviation of the positive control (e.g., maximum kinase activity, DMSO vehicle only).

  • Avg_neg / SD_neg: Average and Standard Deviation of the negative control (e.g., no kinase, or maximum inhibition).

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[15][17]
0 to 0.5Marginal assay; may require optimization.[17]
< 0Poor assay; not suitable for screening.[15][17]
Step-by-Step Protocol for Z'-Factor Determination

This protocol ensures the assay is robust enough for reliable inhibitor characterization.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a master mix of the appropriate kinase reaction buffer.

    • Enzyme Stock: Prepare the kinase enzyme at 2X the final desired concentration in kinase buffer.

    • Substrate/ATP Stock: Prepare the kinase substrate and ATP at 2X the final desired concentration in kinase buffer.

    • Detection Reagent: Prepare the Kinase-Glo® Luminescent Kinase Assay reagent according to the manufacturer's instructions.[9]

  • Plate Layout (384-well plate):

    • Positive Control (Max Signal): Designate at least 16-32 wells. These wells will contain the full kinase reaction (enzyme, substrate, ATP, and DMSO vehicle). This represents 0% inhibition.

    • Negative Control (Min Signal): Designate at least 16-32 wells. These wells will contain substrate, ATP, and DMSO, but NO kinase enzyme. This represents 100% inhibition.

  • Assay Execution:

    • Dispense 10 µL of the appropriate buffer (with or without enzyme) into the designated wells.

    • Dispense 10 µL of the Substrate/ATP stock to all wells to initiate the reaction. The final volume is 20 µL.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a pre-determined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction, which should be determined during assay development.[18]

    • Equilibrate the plate and the detection reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to all wells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

  • Calculation:

    • Calculate the average and standard deviation for both the positive and negative control wells.

    • Use the formula above to determine the Z'-factor. An acceptable result (Z' ≥ 0.5) validates the assay for proceeding to inhibitor screening.[16]

Part 4: Protocol 2 - IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency.[19] It is the concentration of the inhibitor required to reduce the kinase's activity by 50%. This protocol outlines the procedure for determining the IC₅₀ value of our model compound.

Caption: Experimental workflow for IC₅₀ determination of a kinase inhibitor.

Step-by-Step Protocol for IC₅₀ Determination
  • Compound Preparation:

    • Prepare a 10 mM stock solution of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for a 10-point dose-response curve. A typical range might span from 100 µM to 5 nM.

  • Plate Layout (384-well plate):

    • Test Compound Wells: Add a small volume (e.g., 200 nL) of each compound dilution in duplicate.

    • Positive Control (0% Inhibition): Wells containing DMSO vehicle only.

    • Negative Control (100% Inhibition): Wells containing DMSO vehicle, but which will not receive the enzyme.

  • Assay Execution:

    • Dispense 10 µL of kinase buffer without enzyme to the negative control wells.

    • Dispense 10 µL of the 2X kinase enzyme stock to all other wells (test compound and positive control).

    • To initiate the reaction, add 10 µL of the 2X Substrate/ATP stock to all wells. The final reaction volume is 20 µL. The final DMSO concentration should be kept low and constant (e.g., 1%).

    • Incubate the plate at the optimal temperature for the optimal time, as determined during assay validation.

    • Add 20 µL of the Kinase-Glo® reagent to all wells.

    • Incubate for 10 minutes at room temperature.

    • Read luminescence.

Part 5: Data Analysis and Interpretation

  • Data Processing:

    • Average the raw luminescent units (RLU) from the duplicate wells for each condition.

    • Subtract the average background signal (if any) from all wells.

  • Normalization:

    • The data must be normalized to determine the percent inhibition for each compound concentration.

    • Use the average RLU from the control wells:

      • 0% Inhibition Control: Positive control (DMSO only)

      • 100% Inhibition Control: Negative control (No enzyme)

    • Formula: % Inhibition = 100 * (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)

  • Curve Fitting:

    • Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin).[20]

    • The IC₅₀ is the concentration of the inhibitor at which the curve passes through 50% inhibition.

Hypothetical Data Presentation
Compound Conc. (nM)Log [Compound]Avg. RLU% Inhibition
0 (Pos Ctrl)-1,250,0000.0
No Enzyme (Neg Ctrl)-10,000100.0
101,245,0000.4
30.481,230,0001.6
101.01,180,0005.6
301.48950,00024.2
100 2.0 630,000 50.0
3002.48250,00080.6
10003.050,00096.8
30003.4815,00099.6
100004.011,00099.9

Based on this hypothetical data, the IC₅₀ for Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate would be determined as 100 nM .

Part 6: Conclusion and Future Directions

This application note provides a validated, step-by-step framework for assessing the inhibitory potential of novel 1,2,4-triazine derivatives against protein kinases. By establishing a robust, HTS-compatible assay and following rigorous protocols for IC₅₀ determination, researchers can confidently identify and characterize new kinase inhibitors.

A confirmed "hit" from a primary screen is just the beginning. The next critical step is to assess the compound's selectivity. This is achieved by screening the inhibitor against a broad panel of kinases representing the human kinome.[21] A desirable therapeutic candidate will exhibit high potency against its intended target while showing minimal activity against off-target kinases, thereby reducing the potential for unwanted side effects.[22]

References

  • Fluorescent Peptide Assays For Protein Kinases - PMC - NIH. (n.d.). National Institutes of Health.
  • Kinase-Glo® Luminescent Kinase Assays. (n.d.). Promega Corporation.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
  • What is Z' (read Z-factor)?. (2024, August 1). RxPlora.
  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs.
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.). National Institutes of Health.
  • Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. (n.d.). ResearchGate.
  • Better metrics for comparing instruments and assays. (n.d.). Molecular Devices.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. (n.d.). Promega Corporation.
  • The Z prime value (Z´). (2025, January 27). BMG LABTECH.
  • 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide. (n.d.). Benchchem.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. (n.d.). AssayQuant.
  • In vitro kinase assay. (2022, September 1). Bio-protocol.
  • Promega Kinase-Glo™ Luminescent Kinase Assay. (n.d.). Fisher Scientific.
  • Protocol for Invitro Kinase Assay. (n.d.). Unknown Source.
  • In vitro kinase assay. (2024, May 31). Protocols.io.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.). National Institutes of Health.
  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC. (n.d.). National Institutes of Health.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys.
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide. (n.d.). Benchchem.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs.
  • Kinase inhibition screening by label-free mass spectrometry employing the MALDI PharmaPulse HTS solution. (n.d.). Bruker.
  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2023, March 5). PubMed.
  • 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. (2020, June 15). PubMed.
  • High-Throughput Screening of Inhibitors. (n.d.). Creative Enzymes.
  • Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 in vitro and in vivo. (2021, October 21). Arabian Journal of Chemistry.
  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. (2026, January 27). BellBrook Labs.
  • Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, July 1). AACR Journals.

Sources

Method

Application Notes and Protocols: A Zebrafish Xenograft Model for High-Throughput Screening of Triazine Compounds

Introduction: The Power of the Zebrafish Model in Oncology Drug Discovery The quest for novel anti-cancer therapeutics is a cornerstone of modern biomedical research. Triazine-based compounds have emerged as a promising...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of the Zebrafish Model in Oncology Drug Discovery

The quest for novel anti-cancer therapeutics is a cornerstone of modern biomedical research. Triazine-based compounds have emerged as a promising class of molecules, with demonstrated efficacy against various cancer cell lines.[1][2] Their mechanism of action often involves the modulation of key signaling pathways implicated in tumor growth and survival, such as the PI3K/AKT/mTOR and EGFR pathways.[3][4] However, the transition from promising in-vitro results to effective in-vivo therapeutics is a significant hurdle in drug development. Traditional mammalian models, while invaluable, are often low-throughput, time-consuming, and expensive.[5]

The zebrafish (Danio rerio) larva has emerged as a powerful in-vivo platform for rapid, cost-effective, and high-throughput screening of drug candidates.[5][6][7] Sharing approximately 80% of disease-related orthologous genes with humans, the zebrafish provides a biologically relevant system for studying human diseases, including cancer.[5][8] The optical transparency of zebrafish embryos allows for real-time, non-invasive imaging of fluorescently labeled cancer cells, enabling the direct visualization of tumor growth, metastasis, and response to treatment.[9][10] Furthermore, the early developmental stages of zebrafish lack a mature adaptive immune system, allowing for the successful engraftment of human cancer cells without rejection.[5][8]

This application note provides a detailed protocol for establishing and utilizing a zebrafish xenograft model to test the efficacy of triazine compounds against human cancer cells. We will delve into the rationale behind key experimental steps, offering insights to ensure robust and reproducible results.

The Zebrafish Xenograft Workflow: A Visual Overview

The following diagram outlines the general workflow for testing triazine compounds using a zebrafish xenograft model.

Zebrafish_Xenograft_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Zebrafish_Breeding 1. Zebrafish Breeding & Embryo Collection Microinjection 4. Microinjection of Cancer Cells into Embryos Zebrafish_Breeding->Microinjection Cell_Culture 2. Cancer Cell Culture & Fluorescent Labeling Cell_Culture->Microinjection Compound_Prep 3. Triazine Compound Preparation Drug_Treatment 6. Treatment with Triazine Compounds Compound_Prep->Drug_Treatment Incubation_Engraftment 5. Incubation & Tumor Engraftment Microinjection->Incubation_Engraftment Incubation_Engraftment->Drug_Treatment Imaging 7. Imaging of Tumor Growth & Metastasis Drug_Treatment->Imaging Data_Analysis 8. Quantitative Data Analysis Imaging->Data_Analysis Interpretation 9. Interpretation of Results Data_Analysis->Interpretation

Caption: General workflow for testing triazine compounds in a zebrafish xenograft model.

Materials and Reagents

This section provides a comprehensive list of necessary materials and reagents. Specific catalogue numbers are provided as examples and can be substituted with equivalent products.

Category Item Example Supplier & Cat. No. Notes
Zebrafish Husbandry Wild-type or transgenic (e.g., Tg(fli1:EGFP)) zebrafishLocal supplier or stockTg(fli1:EGFP) line has fluorescent vasculature, useful for angiogenesis studies.
Zebrafish breeding tanksAquatic Habitats-
E3 embryo mediumPrepared in-house5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, 0.0001% Methylene Blue.
Cell Culture Human cancer cell lineATCCE.g., A549 (lung), MCF-7 (breast), U87 (glioblastoma).
Cell culture medium (e.g., DMEM, RPMI-1640)GibcoSpecific to the chosen cell line.
Fetal Bovine Serum (FBS)Gibco-
Penicillin-StreptomycinGibco-
Trypsin-EDTAGibco-
Fluorescent cell dye (e.g., CM-Dil, DiO) or stable fluorescent protein expressionInvitrogenCM-Dil (red), DiO (green). Stable expression is preferred to avoid dye transfer issues.[11]
Microinjection Stereomicroscope with fluorescenceLeica, Zeiss-
Microinjector (e.g., Pneumatic PicoPump)World Precision Instruments-
MicromanipulatorNarishige-
Glass capillaries for needle pullingSutter Instrument-
Micropipette pullerSutter Instrument-
Agarose for injection moldsSigma-Aldrich-
Drug Treatment & Imaging Triazine compoundsSynthesized or purchasedDissolve in an appropriate solvent (e.g., DMSO).
96-well platesCorningFor high-throughput screening.[12]
Tricaine (MS-222)Sigma-AldrichAnesthetic for zebrafish.
Fluorescence microscope or confocal microscopeLeica, Zeiss, NikonFor imaging tumor progression.
Image analysis softwareImageJ/Fiji, ImarisFor quantifying tumor size and metastasis.

Experimental Protocols

Protocol 1: Zebrafish Husbandry and Embryo Collection
  • Zebrafish Maintenance: Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle.

  • Breeding: The evening before injections, place male and female zebrafish (2:1 or 3:2 ratio) in breeding tanks with a divider.[13]

  • Embryo Collection: Shortly after the lights turn on the next morning, remove the divider to allow for spawning. Collect the fertilized eggs within 30 minutes.[13]

  • Embryo Maintenance: Wash the collected embryos with E3 medium and incubate them at 28.5°C. Remove any unfertilized or dead embryos.

Rationale: Collecting embryos shortly after fertilization ensures they are at a consistent developmental stage for microinjection. Methylene blue in the E3 medium helps to prevent fungal growth.

Protocol 2: Cancer Cell Preparation and Fluorescent Labeling
  • Cell Culture: Culture the chosen human cancer cell line according to standard protocols. Ensure the cells are in a logarithmic growth phase and have high viability (>95%).

  • Fluorescent Labeling:

    • Dye Labeling (e.g., CM-Dil): Resuspend approximately 1x10⁶ cells in 1 ml of serum-free medium containing 2 µg/ml CM-Dil. Incubate for 5 minutes at 37°C, followed by 15 minutes at 4°C. Wash the cells three times with complete medium to remove excess dye.

    • Stable Fluorescent Protein Expression: For long-term studies and to avoid potential dye transfer to host cells, it is highly recommended to use a cell line stably expressing a fluorescent protein (e.g., GFP, mCherry).[11]

  • Cell Pellet Preparation: After labeling, resuspend the cells in serum-free medium or PBS at a final concentration of 5-10 x 10⁷ cells/ml. Keep the cell suspension on ice to maintain viability.

Rationale: High cell density is required for microinjection. Keeping the cells on ice minimizes clumping and maintains their viability before injection.

Protocol 3: Microinjection of Cancer Cells into Zebrafish Embryos
  • Needle Preparation: Pull glass capillaries to a fine point using a micropipette puller.[14][15]

  • Needle Loading: Load the pulled needle with 2-3 µl of the prepared cell suspension.

  • Needle Calibration: Break the tip of the needle with fine forceps to create an opening. Calibrate the microinjector to deliver a consistent volume (e.g., 2-4 nl) per injection.

  • Embryo Preparation: At 48 hours post-fertilization (hpf), dechorionate the embryos manually with forceps or enzymatically with pronase. Anesthetize the embryos in E3 medium containing 0.016% Tricaine.[16]

  • Microinjection: Align the anesthetized embryos in an agarose mold.[17] Under a stereomicroscope, carefully inject approximately 200-400 cells into the yolk sac of each embryo.[18][19]

  • Recovery and Incubation: After injection, transfer the embryos to fresh E3 medium and incubate at 33-35°C.[19]

Rationale: Injecting into the yolk sac provides a nutrient-rich environment for the initial growth of the tumor and is a common and effective site for xenotransplantation.[20] The slightly elevated incubation temperature is a compromise between the optimal temperatures for zebrafish development and human cell growth.[8]

Protocol 4: Triazine Compound Treatment
  • Post-Injection Incubation: Allow the injected embryos to recover and the tumor cells to engraft for 24 hours post-injection (hpi).

  • Treatment Initiation: At 24 hpi, screen the embryos for successful tumor cell implantation. Transfer individual embryos with fluorescent tumor masses into the wells of a 96-well plate containing E3 medium.

  • Drug Administration: Add the triazine compounds directly to the E3 medium in the wells at various concentrations.[12][20] Include a vehicle control group (e.g., DMSO).

  • Incubation: Incubate the treated embryos at 33-35°C for 48-72 hours. Refresh the drug-containing medium daily.[20]

Rationale: Administering compounds by immersion is a key advantage of the zebrafish model, allowing for high-throughput screening.[12] A dose-response curve should be generated to determine the optimal concentration of each triazine compound.

Data Acquisition and Analysis

Imaging
  • Anesthesia: Anesthetize the zebrafish larvae in E3 medium with Tricaine.

  • Mounting: Mount the larvae in a small drop of 1-1.5% low-melting-point agarose on a glass-bottom dish.

  • Image Acquisition: Acquire fluorescent images of the tumor at designated time points (e.g., 0, 24, 48, and 72 hours post-treatment) using a fluorescence or confocal microscope.[21]

Quantitative Analysis
  • Tumor Growth: Measure the area or volume of the primary tumor at each time point using image analysis software like ImageJ/Fiji.[18][21] The change in tumor size over time is a measure of the anti-proliferative effect of the triazine compound.

  • Metastasis/Dissemination: Quantify the number and location of disseminated cancer cells outside the primary tumor mass.[9] This provides an indication of the anti-metastatic potential of the compounds.

Data Presentation

The quantitative data can be summarized in a table for easy comparison.

Triazine Compound Concentration (µM) Mean Tumor Area Change (%) ± SD Mean Number of Metastatic Foci ± SD
Vehicle Control-+150 ± 2515 ± 5
Compound A1+120 ± 2012 ± 4
10+50 ± 155 ± 2
50-20 ± 101 ± 1
Compound B1+140 ± 2214 ± 6
10+90 ± 189 ± 3
50+30 ± 124 ± 2

Potential Signaling Pathways of Triazine Compounds

Triazine derivatives have been shown to exert their anti-cancer effects through various signaling pathways. A common mechanism involves the inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Triazine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotion Triazine Triazine Compound Triazine->PI3K Inhibition Triazine->mTOR Inhibition

Caption: Potential mechanism of action of triazine compounds via inhibition of the PI3K/AKT/mTOR signaling pathway.

Troubleshooting

Problem Possible Cause Solution
Low embryo survival after injection Needle too large; injection volume too high; cell suspension contaminated.Use a smaller needle opening; reduce injection volume; ensure cell suspension is sterile.
No or poor tumor growth Low cell viability; insufficient number of cells injected; inappropriate incubation temperature.Use healthy, actively dividing cells; increase the number of injected cells; optimize incubation temperature.
High variability in tumor size Inconsistent injection volume; variability in embryo health.Calibrate the injector carefully; use healthy, synchronized embryos.
Compound toxicity to zebrafish Compound concentration is too high.Perform a dose-response toxicity assay to determine the maximum tolerated concentration (MTC).

Ethical Considerations

All experiments involving zebrafish should be conducted in accordance with institutional and national guidelines for animal welfare.[22] The "3Rs" principle (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.[22][23] In many regions, zebrafish embryos are not considered protected animals until 5-6 days post-fertilization, making this model an ethical alternative to mammalian studies for early-stage drug screening.[23]

Conclusion

The zebrafish xenograft model offers a robust, scalable, and cost-effective platform for the in-vivo evaluation of anti-cancer compounds like triazines.[24][25] Its unique advantages, including optical transparency and amenability to high-throughput screening, make it an invaluable tool in the early stages of the drug discovery pipeline.[6][26][27] By following the detailed protocols and considering the key insights provided in this application note, researchers can effectively leverage this powerful model to accelerate the identification and validation of novel cancer therapeutics.

References

Sources

Application

"formulation of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate for in vivo studies"

An Application Guide for the Preclinical Formulation of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate for In Vivo Studies Abstract This document provides a detailed guide for the formulation of Ethyl 5-hydroxy-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preclinical Formulation of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate for In Vivo Studies

Abstract

This document provides a detailed guide for the formulation of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate, a novel chemical entity (NCE), for in vivo preclinical research. Given the limited publicly available data on this specific molecule, this guide leverages established principles for formulating poorly soluble compounds, a common characteristic of heterocyclic structures like 1,2,4-triazines.[1] The primary challenge addressed is overcoming low aqueous solubility to achieve adequate and reproducible systemic exposure in animal models.[1][2][3] This guide presents a systematic workflow, from initial physicochemical assessment and solubility screening to the development of co-solvent solutions and suspensions. It includes detailed, step-by-step protocols for formulation preparation, characterization, stability assessment, and in vivo administration, designed to meet the rigorous standards of drug development professionals.

Pre-Formulation Assessment: The Foundation of a Robust Formulation

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is essential.[4] This pre-formulation stage provides the data needed to make rational decisions, saving significant time and resources.[5]

Essential Physicochemical Characterization

The first step for any NCE is to characterize its fundamental properties.[4] These parameters dictate the subsequent formulation strategy.

  • Aqueous Solubility: This is the most critical parameter. Solubility should be determined across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4) to understand how it might behave in different segments of the gastrointestinal tract.[4] Compounds with aqueous solubility below 100 µg/mL are typically considered poorly soluble and require enabling formulations.[1]

  • pKa and LogP: The ionization constant (pKa) and the partition coefficient (LogP) help predict how the compound's solubility and permeability will change with pH.

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are vital to determine the compound's melting point, crystallinity, and whether multiple polymorphic forms exist.[6][7] Different polymorphs can have vastly different solubilities and stability profiles.[6]

  • Initial Stability Assessment: Forced degradation studies, exposing the compound to stress conditions like heat, humidity, acid, base, and oxidation, can identify potential degradation pathways early in development.[8]

Experimental Protocol: Solubility Screening

Objective: To determine the solubility of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate in a panel of pharmaceutically acceptable vehicles to guide formulation strategy.

Materials:

  • Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate powder

  • A selection of vehicles (see Table 1)

  • 2 mL screw-cap vials

  • Vortex mixer and/or rotator

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) for quantification[7]

Procedure:

  • Add an excess amount of the API (e.g., 5-10 mg) to a pre-weighed vial. Record the exact weight.

  • Add a known volume (e.g., 1 mL) of the selected vehicle to the vial.

  • Securely cap the vials and mix at a controlled room temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for undissolved solids.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining solid.[1]

  • Carefully collect an aliquot of the clear supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method.[1]

  • Express the final solubility in mg/mL.

Vehicle CategoryExample ExcipientsRationale for Screening
Aqueous Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4Establishes baseline aqueous solubility.
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG300/400), EthanolWater-miscible organic solvents used to increase the solubility of hydrophobic compounds.[9][10]
Surfactants Polysorbate 80 (Tween 80), Polysorbate 20, Solutol HS 15Non-ionic surfactants that enhance solubility via micelle formation and prevent precipitation upon dilution.[2][11]
Lipids Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCT)For highly lipophilic compounds, suitable for oral or subcutaneous administration.[11][12]
Complexing Agents Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Forms inclusion complexes where the hydrophobic API resides within the cyclodextrin cavity, enhancing aqueous solubility.[9][12]

Table 1: Recommended vehicles for initial solubility screening.

Formulation Development Workflow

The data from the solubility screen dictates the most logical path forward. The goal is to develop the simplest possible formulation that ensures complete and consistent delivery of the intended dose.[4]

G cluster_0 Phase 1: Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation A Physicochemical Characterization B Solubility Screening in Various Vehicles A->B C Is solubility > target dose in a simple vehicle? B->C D Is solubility sufficient in a co-solvent/surfactant system? C->D No E Solution Formulation (e.g., PEG400/Water) C->E Yes F Co-Solvent Formulation (e.g., DMSO/PEG/Tween) D->F Yes G Suspension Formulation (e.g., 0.5% CMC) D->G No I Formulation Characterization (Appearance, pH, Purity) E->I F->I H Advanced Formulations (Lipid-based, ASDs) G->H If suspension is not feasible G->I H->I J Short-Term Stability Testing I->J K Ready for In Vivo Study J->K

Caption: Workflow for selecting an appropriate in vivo formulation.

Protocol 1: Co-Solvent Formulation for Parenteral or Oral Administration

This approach is often the first choice when aqueous solubility is insufficient.[11] A combination of solvents and surfactants can effectively solubilize many compounds.

Rationale: Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent for initial dissolution. Polyethylene Glycol (PEG) acts as a water-miscible co-solvent. Polysorbate 80 (Tween 80) is a non-ionic surfactant that prevents the API from precipitating when the formulation is introduced into an aqueous environment, such as the bloodstream or gastrointestinal fluid.[11]

Materials:

  • Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate

  • DMSO, sterile, injectable grade

  • PEG300 or PEG400, sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline or PBS, pH 7.4

  • Sterile vials, vortex mixer, and optionally a sonicator

Procedure (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline vehicle):

  • Calculate Amounts: Determine the required mass of the API and volume of each vehicle component for the desired final concentration and total volume.

  • Initial Dissolution: In a sterile vial, weigh the API. Add the calculated volume of DMSO and vortex or sonicate until the API is fully dissolved.

  • Add Co-solvent: Add the PEG300 to the vial and vortex until the solution is homogeneous.

  • Add Surfactant: Add the Tween 80 and vortex thoroughly.

  • Final Dilution: Slowly add the saline or PBS to the mixture while vortexing to reach the final desired volume.

  • Final Inspection: The final formulation must be a clear, particle-free solution. For parenteral administration, sterile filter the solution through a 0.22 µm filter into a sterile vial.[13]

Vehicle Control: It is critical to prepare a vehicle-only formulation (without the API) to administer to the control group of animals to account for any biological effects of the excipients themselves.[11]

Protocol 2: Suspension Formulation for Oral Administration

If a suitable solution cannot be achieved at the required concentration, a uniform suspension is the next logical approach.[4]

Rationale: A suspending agent, such as carboxymethylcellulose (CMC) or methylcellulose, increases the viscosity of the vehicle, which slows down the sedimentation of API particles according to Stokes' law. This ensures that a uniform dose can be withdrawn and administered.[11]

Materials:

  • Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate

  • Vehicle: e.g., 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Optional wetting agent: e.g., 0.1% Tween 80

  • Mortar and pestle or homogenizer

  • Sterile vials

Procedure:

  • Particle Size Reduction (if necessary): For poorly wetting compounds, gently grind the API in a mortar and pestle to break up aggregates.

  • Prepare Vehicle: Prepare the 0.5% CMC vehicle, ensuring it is fully dissolved. Adding a small amount of a wetting agent like Tween 80 can improve particle dispersion.

  • Create a Paste: In the mortar, add a small amount of the vehicle to the API powder and levigate to form a smooth, uniform paste. This ensures all particles are wetted.[4]

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while mixing continuously. Transfer to a calibrated vial and bring to the final volume. A homogenizer can be used to ensure uniform dispersion.

  • Storage and Use: Store the suspension as determined by stability studies (typically refrigerated). Crucially, the suspension must be shaken vigorously before each dose is withdrawn to ensure uniformity.

Formulation Characterization and Stability

Preparing a formulation is not sufficient; you must verify its quality and stability to ensure the integrity of the in vivo study.[14]

TestPurposeMethodAcceptance Criteria
Visual Appearance Check for clarity (solutions) or uniformity (suspensions) and absence of foreign matter.Visual inspection against a black and white background.Solution: Clear, no visible particles. Suspension: Uniform, easily re-suspendable.
pH Measurement Ensure the pH is within a physiologically tolerable range, especially for parenteral routes.[13]Calibrated pH meter.Typically pH 4.5 - 8.0 for IV/IP routes.[15]
Potency (Assay) Confirm the API concentration is correct.HPLC-UV or LC-MS.90-110% of the target concentration.
Particle Size For suspensions, ensure particle size is controlled and consistent.Laser Diffraction or Microscopy.Consistent particle size distribution across the batch.
Short-Term Stability Ensure the formulation is stable for the duration of its intended use.[8][14]Store at relevant conditions (e.g., room temp, 2-8°C) and re-test Appearance and Potency at set time points (e.g., 0, 4, 24, 48 hours).Potency remains within 90-110% of initial; no significant changes in appearance.

Table 2: Key characterization and stability tests for preclinical formulations.

Protocols for In Vivo Administration

Safe and ethical animal handling is paramount. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[13][16]

General Considerations
  • Restraint: Use appropriate and minimal restraint techniques to reduce stress on the animal.[17] Habituation to the procedure can be beneficial.[18]

  • Aseptic Technique: For all parenteral routes, use sterile needles, syringes, and formulations to prevent infection.[13][16]

  • Dosing Volume: The volume administered is critical and depends on the animal species, size, and route of administration.[19] Administering excessive volumes can cause adverse effects and alter drug absorption.[17][20]

SpeciesOral (PO)Intravenous (IV, bolus)Intraperitoneal (IP)Subcutaneous (SC)
Mouse 10 mL/kg5 mL/kg10 mL/kg5-10 mL/kg
Rat 10 mL/kg5 mL/kg10 mL/kg5 mL/kg

Table 3: General guidelines for maximum administration volumes in common lab species. Always use the smallest volume possible.[13][15][17][19][21]

Step-by-Step Protocol: Oral Gavage (PO) in a Mouse

Materials:

  • Prepared and characterized formulation

  • Appropriately sized dosing syringe (e.g., 1 mL)

  • Flexible or rigid bulb-tipped gavage needle (e.g., 18-20 gauge for an adult mouse)[19]

  • Calibrated scale for animal weight

Procedure:

  • Weigh the mouse to accurately calculate the dose volume.

  • Fill the syringe with the correct volume of formulation. For a suspension, ensure it is vigorously shaken immediately before drawing the dose.

  • Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gently insert the gavage needle into the mouth, passing it along the side of the mouth towards the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.

  • Once the needle is correctly positioned in the esophagus (a slight gulping motion may be felt), slowly dispense the formulation.

  • Withdraw the needle smoothly and return the animal to its cage.

  • Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.

Conclusion

The successful in vivo evaluation of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate hinges on the development of a robust and well-characterized formulation. The systematic approach outlined in this guide—beginning with fundamental physicochemical analysis, followed by logical formulation screening and development, and culminating in rigorous characterization and stability testing—provides a reliable pathway to achieving consistent and accurate dosing. By understanding the causality behind each experimental choice, from excipient selection to administration route, researchers can generate high-quality pharmacokinetic and pharmacodynamic data, thereby accelerating the journey of a promising compound through the drug development pipeline.

References

  • Thermo Fisher Scientific. (n.d.). Drug Formulation Characterization. Thermo Fisher Scientific.
  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Natoli.
  • Pharmaceutical Technology. (2025, November 26). Preclinical Dose-Formulation Stability. Pharmaceutical Technology.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol Corporation.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • TA Instruments. (n.d.). Analytical tools for pharmaceutical discovery and formulation. Waters Corporation.
  • National Center for Biotechnology Information. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC.
  • National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH.
  • BenchChem. (2025). Formulation of 6-Phenyl-1,2,4-triazin-3(2H)-one for In Vivo Studies: Application Notes and Protocols. BenchChem.
  • Michigan State University. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Michigan State University.
  • University of Arizona. (2024, January). Routes and Volumes of Administration in Mice. University of Arizona IACUC.
  • Agno Pharmaceuticals. (2020, February 20). The Guide To Analytical Method Development. Agno Pharmaceuticals.
  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Waters Corporation.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. BenchChem.
  • MSD Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. MSD Veterinary Manual.
  • Coriolis Pharma. (n.d.). Stability Studies. Coriolis Pharma.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park.
  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech.
  • University of Notre Dame. (n.d.). Administration of Substances: Maximum Volumes and Other Recommendations. Notre Dame Research.
  • Bartlett, J., Davies, J., Purawijaya, D., et al. (2022). Refinement of handling and dosing methods for rats and mice. Animal Technology and Welfare, 21(2), 120-124.
  • University of California, San Francisco. (2016, October 12). Dosing Techniques and Limits. UCSF IACUC.
  • University of Michigan. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. University of Michigan Research A-Z.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • MedchemExpress. (n.d.). Animal Dosing Guidelines. MCE.
  • IOPscience. (2017, November 12). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering.
  • Regis Technologies. (2021, April 19). Exploring Analytical Method Development for Drug Substances. Regis Technologies.
  • Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • University of North Carolina. (n.d.). Suspensions: Labs. UNC Eshelman School of Pharmacy.
  • BD Biosciences. (2018). Preparing Single Cell Suspensions Protocol. BD Biosciences.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Wiley Online Library. (n.d.). Evaluation of Multidentate Ligands Derived from Ethyl 1,2,4-triazine-3-carboxylate Building Blocks as Potential An. JuSER.
  • Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes.
  • Guidechem. (n.d.). Ethyl 5-phenyl-1,2,4-triazine-6-carboxylate 139938-68-4 wiki. Guidechem.
  • PubChem. (n.d.). Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). ETHYL 3-(4-CHLOROPHENYL)-5-HYDROXY-1,2,4-TRIAZINE-6-CARBOXYLATE. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC.
  • Rlavie. (n.d.). Ethyl 5-Hydroxy-3-Mercapto-1,2,4-Triazine-6-Carboxylate|CAS 51101-09-8. Rlavie.
  • Sigma-Aldrich. (n.d.). ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate. MilliporeSigma.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

Sources

Method

"measuring the bioavailability of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate"

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Author: BenchChem Technical Support Team. Date: April 2026

[bgcolor="#FFFFFF", margin=0.2, dpi=150, sizeDetailingEsteraseInhibition I'mnowintegratinganexpert-leveldetail:emphasizingtheneedforanesteraseinhibitorinbloodcollectiontubes.Sincethecompoundincludesanethylester, thisiscrucialforpreventingexvivodegradationbeforeLC-MS/MSanalysis.I'mnotingthattheinhibitor, likesodiumfluoride, isacausality-drivensteptoensuretheintegrityofthedata.IntegratingEsteraseInhibitionDetail I'mnowpreciselyarticulatingtherationaleforesteraseinhibition.Becauseoftheethylestermoietyinthecompound, IammakingaclearargumentforusingBis-p-nitrophenylphosphateorSodiumFluorideincollectiontubes.I'vefocusedonensuringdataintegrityforLC-MS/MSanalysis.I'mfocusingonthenecessityofthisstep, aligningwiththeprincipleofaself-validatinganalyticalsystem.RefiningDiagramCode I'mnowintegratingtheDOTcode, meticulouslyrefiningthelayoutandlabelstoenhanceclarity.I'vefocusedonensuringthecolor-codingisconsistentwiththevisualpresentation.I'mfocusingonmakingtheentireprocessintuitive.I'llmakesurethatalledgesareclearlydefined.FinalizingFigureCaptions I'mnowputtingthefinishingtouchesonthediagramsandtheirassociatedcaptions, ensuringthateachfigureadherestothespecifiedcharacterlimitandaccuratelyreflectsthecontent.I'mdouble-checkingthecaptionstoensureclarityandconciseness.IammakingsuretheDOTcodeiswell-formatted.ApplicationNote:MeasuringtheAbsoluteBioavailabilityofEthyl5-hydroxy-3-phenyl-1, 2, 4-triazine-6-carboxylate****TargetAudience:Researchers, Pharmacokineticists, andDrugDevelopmentProfessionals DocumentType: AdvancedProtocol&TechnicalGuide---###1.Introduction&MechanisticRationaleEthyl5-hydroxy-3-phenyl-1, 2, 4-triazine-6-carboxylate(CASNo.36286-76-7)isahighlyfunctionalized1, 2, 4-triazinederivative.The1, 2, 4-triazinescaffoldisaprivilegedstructureinmedicinalchemistry, frequentlyutilizedinthedevelopmentofkinaseinhibitors, antimicrobialagents, andG-protein-coupledreceptor(GPCR)antagonists[3.1].

However, measuring the absolute bioavailability ( F% ) of this specific compound presents two distinct bioanalytical challenges:

  • Solubility vs. Permeability: Like many 1,2,4-triazines, the planar aromatic system drives high lipophilicity but poor aqueous solubility[1]. This necessitates distinct formulation strategies for intravenous (IV) and oral (PO) dosing to prevent precipitation in the bloodstream while accurately mimicking solid oral absorption.

  • Ex Vivo Degradation: The ethyl carboxylate moiety at the 6-position is highly susceptible to rapid hydrolysis by plasma carboxylesterases. Without immediate enzymatic inhibition during blood sampling, the calculated Area Under the Curve (AUC) will be artificially deflated, leading to inaccurate bioavailability metrics.

Regulatory & Analytical Framework

As of January 2023, the global standard for pharmacokinetic (PK) bioanalysis is governed by the ICH M10 Guideline on Bioanalytical Method Validation [2], which formally superseded the older FDA 2018 guidance[3]. To ensure a self-validating system, the protocol below integrates ICH M10-mandated Quality Control (QC) bracketing, stable isotope-labeled internal standards (SIL-IS), and stringent carry-over evaluations.

Experimental Protocols

Formulation Strategy

Causality Check: Why use different vehicles? IV formulations must be fully dissolved to prevent fatal embolism, whereas PO formulations are often suspensions to evaluate the dissolution-rate-limited absorption typical of Class II/IV compounds.

  • IV Formulation (1 mg/kg): Dissolve the compound in 5% DMSO, followed by the addition of 10% Solutol HS15. Vortex until clear, then slowly add 85% sterile saline. The co-solvents disrupt the π−π stacking of the triazine ring, ensuring complete solubilization.

  • PO Formulation (5 mg/kg): Suspend the compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in purified water. Sonicate for 15 minutes to ensure a homogenous, fine suspension.

In Vivo Dosing and Sampling (Sprague-Dawley Rats)

Causality Check: Why fast the animals? Fasting eliminates food-drug interactions and gastric pH variations that can unpredictably alter the absorption of lipophilic triazines.

  • Preparation: Fast adult male Sprague-Dawley rats (200-250 g, n=6 per group) for 12 hours prior to dosing. Water remains available ad libitum.

  • Administration: Administer the IV dose via the tail vein and the PO dose via oral gavage.

  • Blood Collection (Critical Step): Collect 200 µL of blood from the jugular vein at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Esterase Inhibition: Collect blood directly into pre-chilled K2EDTA tubes containing Bis-p-nitrophenyl phosphate (BNPP) (final concentration 1 mM). This is a mandatory step to halt the ex vivo hydrolysis of the ethyl carboxylate group.

  • Plasma Harvesting: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

Sample Preparation: Protein Precipitation

Causality Check: Why use acidic Acetonitrile? The 1,2,4-triazine core contains basic nitrogen atoms. Acidifying the extraction solvent ensures these nitrogens remain protonated, enhancing recovery and optimizing the compound for positive-ion Electrospray Ionization (ESI+).

  • Thaw plasma samples on ice.

  • Transfer 50 µL of plasma into a 96-well plate.

  • Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and a structurally similar Internal Standard (IS) (e.g., 50 ng/mL).

  • Vortex the plate vigorously for 5 minutes to crash plasma proteins.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Bioanalysis (Self-Validating System)

To comply with ICH M10[2], the analytical run must be bracketed by calibration standards (ranging from 1 to 2000 ng/mL) and QC samples at low, medium, and high concentrations.

  • Chromatography: Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm).

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in ACN).

  • Mass Spectrometry: Sciex API 6500+ operating in Positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate (e.g., m/z 246.1 m/z fragment).

  • Validation Criteria: Accuracy and precision for all QC samples must fall within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

Pharmacokinetic Data Analysis & Presentation

Concentration-time data is processed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). The absolute bioavailability ( F% ) is calculated using the dose-normalized AUC ratio:

F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Table 1: Representative Pharmacokinetic Parameters for Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate

Pharmacokinetic ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 5 mg/kg
Cmax (ng/mL)1250 ± 140850 ± 110
Tmax (h)0.0831.5 ± 0.5
AUC_0-last (h*ng/mL)2100 ± 2504725 ± 510
t1/2 (h)3.2 ± 0.43.8 ± 0.6
Clearance (L/h/kg)0.47N/A
Absolute Bioavailability (F%) 100% (Reference) ~45%

Note: The ~45% bioavailability is characteristic of lipophilic 1,2,4-triazines, which often experience moderate first-pass hepatic metabolism[1].

Workflow Visualization

PK_Workflow cluster_0 Phase 1: Formulation & Dosing cluster_1 Phase 2: Sampling & Stabilization cluster_2 Phase 3: Bioanalysis & PK IV Intravenous (IV) Dose 1 mg/kg in 5% DMSO Rats Sprague-Dawley Rats (Fasted, n=6/group) IV->Rats PO Oral (PO) Dose 5 mg/kg in 0.5% CMC-Na PO->Rats Plasma Blood Sampling (0.083-24h) + Esterase Inhibitor (BNPP) Rats->Plasma K2EDTA Tubes PPT Protein Precipitation (ACN + 0.1% FA + IS) Plasma->PPT Centrifuge (4°C) LCMS LC-MS/MS (MRM Mode) Positive ESI PPT->LCMS Supernatant Injection NCA Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->NCA Concentration Data Bioav Absolute Bioavailability (F%) F = (AUC_PO * D_IV) / (AUC_IV * D_PO) NCA->Bioav AUC Calculation

Figure 1: PK workflow for evaluating the absolute bioavailability of 1,2,4-triazines.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA Source: europa.eu URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA Source: fda.gov URL:[Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists Source: nih.gov URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Triazine Ring Formation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals diagnose and resolve low-yield issues durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals diagnose and resolve low-yield issues during the synthesis of 1,3,5-triazine scaffolds.

While triazine ring formation is thermodynamically favored, it is often kinetically hindered. Successful protocols must precisely manipulate activation barriers, intermediate stability, and reaction environments.

Diagnostic Decision Matrix

Before adjusting your protocol, use the logical workflow below to identify the mechanistic bottleneck specific to your synthetic route.

TriazineTroubleshooting Start Low Triazine Yield Detected CheckMethod Identify Synthesis Route Start->CheckMethod Route1 Nitrile Cyclotrimerization CheckMethod->Route1 Route2 Amidine Condensation CheckMethod->Route2 Issue1 Incomplete Conversion (High Activation Barrier) Route1->Issue1 Issue2 Mixture of Regioisomers (Uncontrolled Coupling) Route1->Issue2 Issue3 Failed Cyclodehydration (Linear Intermediates) Route2->Issue3 Sol1 Apply Microwave Irradiation or Lewis Acid Catalysis Issue1->Sol1 Sol2 Stepwise Nitrilium Formation at Low Temperature Issue2->Sol2 Sol3 Anhydrous Conditions & Oxidative Cyclization Issue3->Sol3

Diagnostic workflow for troubleshooting low yields in triazine ring formation.

Core Troubleshooting Guides (FAQs)

Q1: Why is my cross-cyclotrimerization of nitriles yielding a complex mixture of triazine regioisomers instead of the desired 2,4-disubstituted-6-substituted product?

Mechanistic Causality: Cross-cyclotrimerization relies on the reaction of different nitriles. If all reagents are mixed simultaneously under high heat, the reaction is governed entirely by the relative thermodynamic stability of competing nitrilium intermediates[1]. This lack of kinetic control leads to a statistical mixture of symmetrical and asymmetrical triazines, devastating your target yield. Corrective Action: Implement a controlled, stepwise temperature gradient (1)[1]. First, react the less reactive nitrile with a strong Lewis acid (e.g., Triflic anhydride, Tf2O) at low temperatures to isolate the formation of the initial nitrilium salt. Only after this intermediate is fully formed should the second nitrile (2 equivalents) be added before applying heat[1].

Q2: I am experiencing low conversion rates (<30%) when synthesizing 1,3,5-triazines via nitrile cyclotrimerization under conventional heating. How can I drive the reaction to completion?

Mechanistic Causality: The cyclization of three nitrile molecules requires overcoming a massive activation energy barrier, particularly when using sterically hindered or electron-rich aliphatic nitriles. Prolonged conventional heating often leads to thermal degradation of the starting materials before cyclization can occur (2)[2]. Corrective Action: Transition to microwave-assisted synthesis. Microwave irradiation provides rapid, uniform volumetric heating that directly couples with polar intermediates, drastically reducing reaction times from 24 hours to mere minutes while boosting yields (3)[3]. Alternatively, utilize solvent-free conditions with potent Lewis acid catalysts like Yttrium(III) triflate to lower the activation barrier[3].

Q3: When using amidine condensation with aldehydes/esters, my yield is poor due to the formation of linear intermediates that fail to cyclize. What is the mechanistic failure?

Mechanistic Causality: The condensation of amidines with aldehydes initially forms a linear intermediate (e.g., an imine or imidoyl amidine). The subsequent triazine ring closure requires specific tautomerization and cyclodehydration. If the environment is too protic, or if the intermediate lacks the necessary oxidative driving force, it will stall or hydrolyze back to starting materials. Corrective Action: Enforce strict anhydrous conditions. For aldehyde condensations, incorporate an in situ oxidation step. For example, utilizing a Cu(I)/I2-catalyzed system with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant facilitates the rapid dehydrogenative aromatization of the dihydro-triazine intermediate into the fully aromatic 1,3,5-triazine, preventing reversibility (4)[4].

Quantitative Yield Comparison by Method

To aid in protocol selection, the following table summarizes expected yield improvements when transitioning from conventional to optimized methodologies based on empirical literature data.

Synthesis RouteSubstratesConventional Method (Temp/Time)Optimized Method (Temp/Time)Catalyst/PromoterYield Improvement
Homocyclotrimerization BenzonitrileOil Bath (200 °C, 24 h)Microwave (150 °C, 10 min)Yttrium(III) triflate55% → 81%[3]
Cross-Cyclotrimerization Pivalonitrile + p-TolunitrileOne-pot mix (100 °C, 24 h)Stepwise (-40 °C then 100 °C)Tf2O / TfOH<20% → 75%[1]
Amidine Condensation Benzamidine + AldehydeReflux in Ethanol (24 h)Microwave in DMF (100 °C, 15 min)Cu(I) / I2 / DDQ40% → 89%[4]

Self-Validating Experimental Protocol: Controlled Cross-Cyclotrimerization

This protocol is designed as a self-validating system for the synthesis of 2,4-disubstituted-6-substituted 1,3,5-triazines[1]. Every critical phase includes a verification checkpoint to ensure mechanistic fidelity and prevent downstream yield loss.

Reagents: Primary Nitrile (R¹CN), Secondary Nitrile (R²CN), Trifluoromethanesulfonic anhydride (Tf2O) or Triflic acid (TfOH), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the primary nitrile (1.0 mmol) and anhydrous DCM (5 mL).

  • Nitrilium Salt Formation: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Dropwise, add Tf2O (1.0 mmol) over 5 minutes.

    • Causality: Low temperature prevents premature side reactions and stabilizes the highly reactive nitrilium intermediate.

    • Validation Checkpoint: Extract a 0.1 mL aliquot, quench in cold CDCl3, and perform a rapid ¹³C NMR. Look for the characteristic downfield shift of the nitrile carbon (approx. 150-160 ppm) confirming nitrilium salt formation. Do not proceed to step 3 if unreacted primary nitrile remains.

  • Cross-Coupling Addition: Once intermediate formation is confirmed, slowly add the secondary nitrile (2.0 mmol) while strictly maintaining the temperature at -40 °C.

  • Cyclization: Remove the cooling bath and gradually heat the reaction mixture to 100 °C (using a sealed pressure tube if the solvent boiling point is exceeded) for 24 hours.

    • Causality: The elevated temperature provides the necessary kinetic energy for the two equivalents of the secondary nitrile to attack the nitrilium salt and complete the trimerization ring closure.

  • Quenching & Isolation: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with ethyl acetate. Purify via silica gel chromatography.

References

  • One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach Source: The Journal of Organic Chemistry - ACS Publications URL:1

  • Technical Support Center: Optimizing Triazine Ring Formation Source: Benchchem URL:2

  • MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES Source: Heterocycles (LOCKSS) URL:3

  • Advances in the Synthesis of 1,2,4-Triazolo[1,5-a][1,3,5]triazines (5-Azapurines) and Their Biological Activity Source: ResearchGate URL:4

Sources

Optimization

"stability issues with Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate"

[label="Store at -20°C", shape Summarizing EHPTC Stability I'm synthesizing the stability insights into a concise summary. The tabular data provides a clear guide on how EHPTC's stability varies based on conditions.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Store at -20°C", shape

Summarizing EHPTC Stability

I'm synthesizing the stability insights into a concise summary. The tabular data provides a clear guide on how EHPTC's stability varies based on conditions. The DOT diagram now visualizes EHPTC degradation, including the critical factors of pH, buffer choice, and temperature.

Compiling EHPTC Degradation Data

Now I'm creating a comprehensive table that pulls together data for rapid insights. I'm focusing on key factors: pH, buffers, temperatures, and expected half-lives. This table should make it easy to see how EHPTC degrades under different conditions, and I will be able to include storage conditions. I'm aiming for a reference guide.

Technical Support Center: Troubleshooting Stability Issues with Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate (EHPTC)

Welcome to the advanced technical support guide for Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate (EHPTC). As a privileged scaffold in medicinal chemistry, the 1,2,4-triazine core offers unique electronic properties. However, these same properties introduce critical stability challenges during in vitro assays, formulation, and analytical characterization.

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the mechanistic causality behind EHPTC degradation, providing self-validating protocols to ensure absolute scientific integrity in your experimental workflows.

Part 1: The Chemical Causality of EHPTC Instability

To troubleshoot EHPTC, you must first understand its inherent vulnerabilities. The molecule's instability is driven by three intersecting chemical features:

  • Electron-Deficient Heterocycle: The presence of three electronegative nitrogen atoms in the 1,2,4-triazine ring heavily depletes electron density from the carbon atoms (specifically C-3 and C-5). This makes the ring highly susceptible to nucleophilic aromatic substitution and hydrolytic ring-opening [1.1].

  • C-6 Ester Saponification: The ethyl carboxylate group at the C-6 position acts as a powerful electron-withdrawing group, further activating the ring. More importantly, this ester is highly prone to base-catalyzed hydrolysis, rapidly degrading into a carboxylic acid that can subsequently undergo decarboxylation[1].

  • Lactim-Lactam Tautomerism: The hydroxy group at C-5 exists in a dynamic equilibrium with its 5-oxo (lactam) form (i.e., ethyl 5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazine-6-carboxylate). In most aqueous and protic environments, the 5-oxo tautomer is thermodynamically dominant. This tautomerization complicates analytical characterization and alters the molecule's solubility profile.

Tautomerism_Degradation Lactim 5-Hydroxy Tautomer (Lactim Form) Lactam 5-Oxo Tautomer (Lactam Form - Dominant) Lactim->Lactam Tautomerization (Solvent dependent) Hydrolysis C-6 Ester Hydrolysis (Base-Catalyzed) Lactam->Hydrolysis pH > 7.5 OH- attack RingCleavage Ring Cleavage (Nucleophilic Attack) Lactam->RingCleavage Primary Amines (e.g., Tris buffer) Degradants Inactive Degradation Products Hydrolysis->Degradants RingCleavage->Degradants

Fig 1: Tautomerization and primary degradation pathways of EHPTC in aqueous media.

Part 2: Troubleshooting Guides & FAQs

Q1: My biological assay results are highly variable, and the effective concentration of EHPTC seems to drop rapidly when diluted in standard buffers. What is causing this? Causality: You are likely using a nucleophilic buffer (such as Tris) or operating at a slightly basic pH (pH > 7.5). Tris is a primary amine; it acts as a nucleophile that can attack the electron-deficient 1,2,4-triazine ring, leading to ring cleavage[2]. Concurrently, basic pH accelerates the saponification of the C-6 ethyl ester[3]. Solution: Immediately switch to non-nucleophilic, zwitterionic buffers such as HEPES or MES. Adjust your assay pH to a slightly acidic or neutral range (pH 5.5–6.5) to protect the ester and stabilize the heterocycle.

Q2: I am observing split peaks in my HPLC chromatograms and complex, uninterpretable signals in my 1H-NMR spectra. Is my synthesized compound impure? Causality: This is a classic manifestation of Lactim-Lactam tautomerization. Because EHPTC equilibrates between the 5-hydroxy and 5-oxo forms, slow exchange rates in certain solvents cause signal broadening in NMR and peak splitting in HPLC. Solution: This is an analytical artifact, not necessarily an impurity.

  • For NMR: Use strictly anhydrous, aprotic solvents (e.g., DMSO- d6​ ) to lock the tautomeric state.

  • For HPLC: You must force the equilibrium to a single state by strictly controlling the pH of your mobile phase. Adding 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both your aqueous and organic mobile phases will sharpen the peaks into a single dominant species.

Q3: How should I store EHPTC to prevent loss of activity over time? Causality: Ambient moisture drives slow, continuous hydrolytic degradation of the ester, while temperature fluctuations induce oxidative stress on the triazine core. Solution: Store the compound as a lyophilized solid at -20°C in a desiccator. Never store EHPTC in aqueous solutions. Prepare concentrated stock solutions exclusively in 100% anhydrous DMSO and aliquot them into single-use vials to completely eliminate freeze-thaw cycles.

Part 3: Quantitative Stability Profile

To assist in experimental planning, the following table synthesizes the expected stability metrics of EHPTC under various standard laboratory conditions.

Environmental ConditionBuffer / Solvent SystempHTemp (°C)Stability Metric / Half-Life ( t1/2​ )Primary Degradation Pathway
Optimal Storage Anhydrous DMSON/A-20> 6 monthsNone (Stable)
Mild Aqueous (Assay) HEPES / MES6.025~24 - 48 hoursSlow ester hydrolysis
Basic Aqueous NaOH / PBS8.525< 2 hoursRapid ester saponification
Nucleophilic Buffer Tris-HCl7.437< 4 hoursRing opening / Aminolysis
Acidic Stress 0.1 M HCl1.060< 1 hourAcid-catalyzed ring cleavage

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must employ self-validating workflows. This means your protocol must inherently prove that the compound remained intact during the exact window of your biological or chemical assay.

Protocol A: Preparation of Ultra-Stable Working Solutions

Objective: Prevent premature degradation prior to assay dosing.

  • Stock Preparation: Weigh 10 mg of lyophilized EHPTC solid. Dissolve immediately in 1.0 mL of 100% Anhydrous DMSO to create a 10 mg/mL stock.

  • Aliquotting: Divide the stock into 50 µL single-use amber vials. Purge the headspace with Argon or Nitrogen gas, cap tightly, and store at -20°C.

  • Aqueous Dilution (Just-in-Time): Thaw a single vial immediately before use. Dilute the required volume into your assay buffer (HEPES, pH 6.0).

  • Time Constraint: Discard any remaining aqueous dilution after 4 hours. Do not refreeze the DMSO stock.

Experimental_Workflow Solid 1. Lyophilized Solid Store at -20°C Stock 2. Anhydrous Stock Dissolve in 100% DMSO Solid->Stock QC 3. Purity Check HPLC-UV (Formic Acid mobile phase) Stock->QC Dilution 4. Aqueous Dilution HEPES Buffer (pH 6.0) QC->Dilution Assay 5. Biological Assay Complete within 2-4 hours Dilution->Assay

Fig 2: Self-validating workflow for EHPTC preparation to prevent premature degradation.

Protocol B: Forced Degradation Assay (System Validation)

Objective: Determine the exact half-life of EHPTC in your specific assay buffer to validate negative biological results.

  • Baseline Measurement: Prepare a 100 µg/mL solution of EHPTC in your intended assay buffer. Immediately inject 10 µL into an HPLC-UV system (Time = 0). Record the Area Under the Curve (AUC) of the parent peak.

  • Incubation: Incubate the solution at your assay temperature (e.g., 37°C).

  • Time-Course Sampling: Extract 10 µL aliquots at 1, 2, 4, 8, and 24 hours. Inject directly into the HPLC.

  • Data Analysis: Plot the AUC of the parent peak versus time. If the compound degrades by more than 10% within your standard assay window, your biological data is compromised. You must either shorten the assay duration or optimize the buffer (refer to Q1).

References

  • Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1,2,4]triazines. MDPI. Available at: [Link]

  • The keto-enol tautomerism of these compounds in different solvents and the influence of introducing methoxy to benzene ring. Chemical Journal of Chinese Universities. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vivo Efficacy of 1,2,4-Triazine Derivatives

The 1,2,4-triazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This azaheterocycle, characterized by three nitrogen atoms in its six-membered ring, serves as the foundation for...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,4-triazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This azaheterocycle, characterized by three nitrogen atoms in its six-membered ring, serves as the foundation for a multitude of compounds with a broad spectrum of biological activities.[2] While in vitro assays provide essential preliminary data on potency and mechanism, the true therapeutic potential of any new chemical entity can only be validated through rigorous in vivo evaluation. This guide provides a comparative analysis of the in vivo efficacy of various 1,2,4-triazine derivatives across key therapeutic areas, grounded in experimental data and elucidating the scientific rationale behind the molecular design and evaluation protocols.

The asymmetrical arrangement of nitrogen atoms in the 1,2,4-triazine ring results in a higher dipole moment compared to its symmetric 1,3,5-triazine isomer, influencing the physicochemical and pharmacokinetic profiles of derivative drugs.[3] This guide will delve into specific examples where this scaffold has been successfully optimized to yield potent and efficacious molecules in preclinical animal models.

Visualizing the 1,2,4-Triazine Scaffold

To understand the structure-activity relationships (SAR) discussed, it is crucial to visualize the core structure and the positions where substitutions can dramatically alter biological activity.

Caption: The foundational 1,2,4-triazine ring with key substitution points.

Anticancer Activity: Targeting Uncontrolled Proliferation

The 1,2,4-triazine moiety is a cornerstone of many anticancer drug discovery programs.[4] Derivatives have been designed to inhibit various targets crucial for cancer cell survival and proliferation.

Comparative Efficacy of 3-thio-1,2,4-triazine Derivatives

An early but significant study investigated a series of 3-thio-1,2,4-triazine derivatives for their in vivo antitumor effects.[5] The decision to explore this chemical space was based on the known bioactivity of sulfur-containing heterocycles. The primary validation system was the Sarcoma 180 tumor model in mice, a standard and robust model for initial efficacy screening.

Experimental Protocol: Sarcoma 180 In Vivo Efficacy Model

  • Animal Model: Male CFW mice are used.

  • Tumor Implantation: Sarcoma 180 (S-180) tumor cells are implanted subcutaneously (s.c.) into the right inguinal region of the mice.

  • Treatment Initiation: Therapy begins 24 hours post-implantation.

  • Compound Administration: The test compounds (1,2,4-triazine derivatives) are administered subcutaneously for 14 consecutive days. Dosing is typically based on weight (e.g., 50 or 100 mg/kg).

  • Efficacy Endpoint: On day 15, mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated relative to a vehicle-treated control group.

  • Trustworthiness Check: A positive control group treated with a known anticancer agent is often included to validate the assay's sensitivity. The health and body weight of the mice are monitored daily to assess toxicity.

Data Summary: In Vivo Efficacy Against Sarcoma 180

Compound IDKey Structural FeaturesDose (mg/kg)Tumor Growth Inhibition (%)Citation
V 3-thio-5-phenyl-6-benzyl derivative10075%[5]
XII 3-thio-5-(p-chlorophenyl) derivative5075%[5]
XIII Methyl-nitro-imidazole linked to triazine5075%[5]

Expert Insights: The data reveals that significant tumor inhibition can be achieved with different substitution patterns. The high efficacy of compound XIII suggests that linking the 1,2,4-triazine scaffold to other known bioactive moieties (like nitroimidazole) can be a fruitful strategy for enhancing anticancer activity.[5] The 75% inhibition demonstrates a potent in vivo effect, warranting further investigation into the mechanism of action, which could involve apoptosis induction or cell cycle arrest, as seen with other triazine derivatives.

Antimalarial Efficacy: Combating Drug Resistance

Drug resistance is a major hurdle in malaria treatment, necessitating the discovery of novel chemical classes of antimalarials.[6] The 3,5-diamino-1,2,4-triazine scaffold has been explored due to its structural resemblance to pyrimethamine, a known antifolate antimalarial drug.[6]

Efficacy of 3,3′-Disubstituted 5,5′-Bi(1,2,4-triazine) Dimers

A recent study detailed the development of a series of 3,3′-disubstituted 5,5′-bi(1,2,4-triazines) with remarkable in vivo potency.[7] The rationale for creating a dimeric structure was to potentially enhance binding affinity to the target or to confer novel pharmacological properties.

Experimental Protocol: Peters 4-Day Suppressive Test This is a standard in vivo model for assessing the blood-stage antimalarial activity of test compounds.

  • Animal Model: Swiss Webster mice are used.

  • Infection: Mice are inoculated intravenously with Plasmodium berghei-infected red blood cells.

  • Treatment: The test compound is administered orally (p.o.) once daily for four consecutive days, starting 2 hours after infection.

  • Efficacy Endpoint: On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitemia (infected red blood cells) is determined by microscopy.

  • Data Analysis: The dose that suppresses parasitemia by 50% (ED50) compared to a vehicle-treated control group is calculated.

Data Summary: In Vivo Antimalarial Efficacy

Compound IDKey Structural FeaturesIn Vitro IC50 (μM, P. falciparum)In Vivo ED50 (mg/kg/day, oral)Citation
6k Dimer with N-cyclopropyl-N-methylaminoethylamino side chains0.0081.47[7]

Expert Insights: Compound 6k demonstrates exceptional potency, transitioning from a nanomolar in vitro IC50 to a low-milligram in vivo effective dose.[7] The oral route of administration is a critical feature for any viable antimalarial drug. Despite being cleared relatively quickly in mice, the compound's ability to suppress parasitemia so effectively points to a highly potent mechanism of action.[7] Importantly, this derivative was also potent against chloroquine and artemisinin-resistant strains, highlighting its potential to overcome existing resistance mechanisms.[7]

Neurological Applications: Targeting Parkinson's Disease

The 1,2,4-triazine scaffold has also been successfully employed to develop agents for central nervous system (CNS) disorders. Antagonists of the adenosine A2A receptor are a validated target for the treatment of Parkinson's disease.

Efficacy of an Orally Bioavailable Adenosine A2A Antagonist

Through structure-based drug design, a series of 1,2,4-triazine derivatives were identified as potent and selective A2A antagonists.[8] The design process focused not only on receptor affinity but also on optimizing drug-like properties to ensure CNS penetration and oral bioavailability.

Experimental Protocol: In Vivo Pharmacokinetics & Efficacy

  • Pharmacokinetics (PK): The lead compound is administered to rats intravenously (i.v.) and orally (p.o.) to determine key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability. This is a critical step to ensure the drug can achieve and maintain therapeutic concentrations in vivo.

  • Efficacy Model: While the specific efficacy model is detailed in forthcoming publications, it typically involves animal models of Parkinson's disease (e.g., haloperidol-induced catalepsy or MPTP-induced motor deficits) where reversal of motor symptoms by the A2A antagonist is measured.

Data Summary: Pharmacokinetic Profile of Compound 4k

Compound IDClearance (mL/min/kg)Half-life (h)Oral BioavailabilityKey FeatureCitation
4k 42 (moderate)1.2HighPotent in vivo efficacy[8]

Expert Insights: Compound 4k represents a successful translation of in vitro potency to a promising in vivo profile.[8] Achieving high oral bioavailability is a significant challenge in drug development. The moderate clearance and acceptable half-life suggest that the compound can maintain exposure in the body long enough to exert its therapeutic effect after an oral dose.[8] This profile, combined with potent efficacy, makes this class of 1,2,4-triazines a strong candidate for further development as a treatment for Parkinson's disease.[8]

General In Vivo Efficacy Workflow

The process of evaluating a new 1,2,4-triazine derivative in vivo follows a logical and rigorous pathway to ensure data quality and translatability.

In Vivo Efficacy Workflow cluster_preclinical Preclinical In Vivo Evaluation A Compound Selection (Based on in vitro potency, selectivity, ADME) B Pharmacokinetic (PK) Studies (Dosing, exposure, half-life) A->B C Animal Model Selection (Disease-relevant model, e.g., tumor xenograft, infection model) B->C D Dose-Range Finding Study (Determine Maximum Tolerated Dose - MTD) C->D E Pivotal Efficacy Study (Multiple dose groups vs. vehicle and positive control) D->E F Data Analysis (e.g., Tumor Growth Inhibition, ED50, Survival) E->F G Toxicology Assessment (Monitor animal health, histopathology) E->G

Caption: A typical workflow for assessing the in vivo efficacy of a novel compound.

Conclusion

The 1,2,4-triazine scaffold continues to demonstrate its value in modern drug discovery. The examples presented herein, from cancer and malaria to Parkinson's disease, showcase the chemical tractability and biological versatility of these derivatives. The successful transition from in vitro activity to potent in vivo efficacy, as seen with compounds like the antimalarial 6k and the A2A antagonist 4k , is a testament to the power of rational drug design.[7][8] Future research will undoubtedly continue to unlock the therapeutic potential of this remarkable heterocyclic system by exploring novel substitutions and therapeutic applications.

References

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00804]
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate. [URL: https://www.researchgate.
  • A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-study-of-1-2-4-triazine-versus-1-3-5-triazine-in-medicinal-chemistry/]
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9452295/]
  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][3][9]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23872274/]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm2013836]
  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines. J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb/60/3/60_c11-00816/_article]
  • Antiviral activity of 1,2,4-triazole derivatives (microreview). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8545802/]
  • Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra07833a]
  • Bioactive Pyrrolo[2,1-f][1][10][11]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/23/7679]

  • Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis-of-1%2C2%2C4-triazine-derivatives-as-Pal-Kumar/c15b9c1d9354784a30e7740f1710b77873335503]
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_170366.html]
  • 3,3′-Disubstituted 5,5′-Bi(1,2,4-triazine) Derivatives with Potent in Vitro and in Vivo Antimalarial Activity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00600]
  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28851503/]
  • Antitumor properties of selected 1,2,4-triazine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7212979/]
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [URL: https://www.mdpi.com/1422-0067/22/7/3685]
  • Exploring s-triazine derivatives as anticancer agents. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2323869]
  • Synthesis and biological evaluations of new 1,2,4-triazine derivatives as antimalarial agents. Longdom Publishing. [URL: https://www.longdom.org/proceedings/synthesis-and-biological-evaluations-of-new-124triazine-derivatives-as-antimalarial-agents-32906.html]

Sources

Comparative

A Head-to-Head Comparison of Triazine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for oncology.[1][2][3][4] Its rigid, planar geometry and the three substitution po...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for oncology.[1][2][3][4] Its rigid, planar geometry and the three substitution points for chemical modification allow for the development of highly potent and selective agents targeting a range of kinases critical to cancer cell proliferation and survival.[1] This guide offers a detailed, head-to-head comparison of four prominent triazine-based kinase inhibitors: Pictilisib (GDC-0941), Taselisib (GDC-0032), AT7519, and Fedratinib (TG101348). We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies crucial for their evaluation, providing an authoritative resource for researchers, scientists, and drug development professionals.

The Triazine Core: A Versatile Scaffold for Kinase Inhibition

The success of the triazine core lies in its ability to be readily functionalized, enabling the optimization of interactions within the ATP-binding pocket of various kinases. This has led to the development of inhibitors for diverse kinase families, including PI3Ks, CDKs, and JAKs, each playing a distinct role in cancer pathology.

Comparative Analysis of Key Triazine-Based Kinase Inhibitors

To facilitate a direct comparison, the following table summarizes the key characteristics of our selected triazine-based kinase inhibitors, including their primary targets and inhibitory concentrations (IC50).

InhibitorPrimary Kinase Target(s)IC50 (nM)Therapeutic Applications
Pictilisib (GDC-0941) PI3Kα, PI3Kδ3Solid Tumors[5]
Taselisib (GDC-0032) PI3Kα, PI3Kδ, PI3KγKi: 0.29 (α), 0.12 (δ), 0.97 (γ)[6]Breast Cancer, Head and Neck Squamous Carcinomas[7][8]
AT7519 CDK1, CDK2, CDK4, CDK5, CDK9<10 - 210Various Cancers[9]
Fedratinib (TG101348) JAK23Myelofibrosis[10][11]

Note: IC50 and Ki values can vary based on assay conditions. The values presented are for comparative purposes.

In-Depth Mechanistic Insights and Selectivity Profiles

A kinase inhibitor's utility is defined not only by its on-target potency but also by its selectivity across the kinome, which influences its therapeutic window and potential off-target effects.

Pictilisib (GDC-0941) and Taselisib (GDC-0032): Targeting the PI3K/Akt Pathway

Both Pictilisib and Taselisib are potent inhibitors of the Class I phosphoinositide 3-kinases (PI3Ks), key components of a signaling pathway frequently dysregulated in cancer.[8]

  • Pictilisib (GDC-0941) is a pan-PI3K inhibitor with high potency against the p110α and p110δ isoforms and more modest activity against p110β and p110γ.[12] By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of Akt and other effector proteins involved in cell growth, survival, and motility.[5][13]

  • Taselisib (GDC-0032) is a next-generation PI3K inhibitor with a unique mechanism of action. It is a potent inhibitor of PI3Kα, δ, and γ, while sparing the β isoform. Notably, Taselisib demonstrates enhanced potency in cancer cells with PIK3CA mutations.[14][15] This is attributed to its dual mechanism: not only does it block kinase activity, but it also induces the ubiquitin-mediated proteasomal degradation of the mutant p110α protein.[14][16] This leads to a more sustained pathway inhibition and superior anti-tumor activity in PIK3CA-mutant models compared to other PI3K inhibitors.[14][15]

AT7519: A Multi-Cyclin-Dependent Kinase (CDK) Inhibitor

AT7519 is a potent inhibitor of multiple cyclin-dependent kinases, including CDK1, 2, 4, 5, and 9.[9][17][18] CDKs are essential for cell cycle progression, and their inhibition by AT7519 leads to cell cycle arrest and apoptosis in various tumor cell lines.[19][20] Its mechanism of action also involves the inhibition of CDK9, which is crucial for transcriptional regulation through the phosphorylation of RNA polymerase II.[18][21] This leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, further contributing to its pro-apoptotic effects.[17][21]

Fedratinib (TG101348): A Selective JAK2 Inhibitor

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways essential for hematopoiesis.[10][22] The V617F mutation in JAK2 is a key driver in myeloproliferative neoplasms.[23] Fedratinib is highly selective for JAK2 over other JAK family members, such as JAK1 and JAK3, which is crucial for minimizing off-target effects.[10][24] By inhibiting JAK2, Fedratinib effectively suppresses the downstream STAT signaling pathway, leading to reduced proliferation of malignant hematopoietic cells.[23]

Essential Experimental Protocols for Comparative Assessment

Rigorous in vitro and cell-based assays are fundamental to comparing the performance of these inhibitors. The following protocols provide a framework for their evaluation.

In Vitro Kinase Activity Assay

This assay directly quantifies the inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: The assay measures the transfer of phosphate from ATP to a specific substrate by the kinase. The extent of phosphorylation is then detected, often using fluorescence-based methods.[25][26][27]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X serial dilution of the triazine-based inhibitor in the appropriate assay buffer.

    • Prepare a 2X solution of the recombinant kinase in assay buffer.

    • Prepare a 2X solution of the kinase substrate and ATP in assay buffer. The ATP concentration should ideally be at the Km for the specific kinase.

  • Assay Reaction:

    • In a suitable microplate, add the inhibitor solution.

    • Add the kinase solution and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.[26]

    • Add the detection reagents (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate).

    • Incubate to allow for the detection reaction to occur.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence resonance energy transfer) using a plate reader.

    • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay determines the effect of an inhibitor on the growth of cancer cell lines.

Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor, and the number of viable cells is quantified after a set period.

Step-by-Step Protocol:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density that allows for logarithmic growth over the assay duration.

    • Allow cells to adhere overnight.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the triazine-based inhibitor in cell culture medium.

    • Add the diluted inhibitor to the wells.

  • Incubation:

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Add a viability reagent (e.g., resazurin or a tetrazolium salt-based reagent) to each well.

    • Incubate for 1-4 hours.

  • Data Analysis:

    • Measure the absorbance or fluorescence of each well.

    • Normalize the data to untreated controls and calculate the concentration that inhibits cell growth by 50% (GI50).

Western Blotting for Target Engagement and Pathway Modulation

This technique is used to confirm that the inhibitor engages its target within the cell and affects downstream signaling.[28][29]

Principle: Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies to detect the phosphorylation status of the target kinase and its downstream substrates.[30][31]

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the inhibitor at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[30][31]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., phospho-Akt, total Akt for PI3K inhibitors) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams provide a visual representation of a key signaling pathway targeted by triazine-based inhibitors and a typical experimental workflow for their characterization.

PI3K_Pathway cluster_inhibitors Triazine-Based Inhibitors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Cell Growth, Proliferation, Survival Akt->Downstream Pictilisib Pictilisib Pictilisib->PI3K Taselisib Taselisib Taselisib->PI3K

Caption: The PI3K/Akt signaling pathway is a common target for triazine-based inhibitors like Pictilisib and Taselisib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity Kinome Selectivity Profiling Kinase_Assay->Selectivity Proliferation Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Proliferation Western_Blot Western Blot (Target Engagement & Pathway Modulation) Proliferation->Western_Blot Xenograft Tumor Xenograft Studies (Efficacy) Proliferation->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD

Caption: A generalized workflow for the preclinical evaluation of triazine-based kinase inhibitors.

Conclusion and Future Perspectives

The triazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The examples of Pictilisib, Taselisib, AT7519, and Fedratinib highlight the chemical tractability and therapeutic potential of this structural class. Future efforts in this area will likely focus on developing inhibitors with even greater selectivity to minimize off-target toxicities, as well as compounds that can overcome acquired resistance mechanisms. The integration of structural biology, computational chemistry, and robust preclinical testing will be paramount in advancing the next generation of triazine-based kinase inhibitors into the clinic.

References

  • Liv Hospital. (2026, March 27).
  • STEMCELL Technologies. TG101348.
  • R&D Systems. GDC 0941 | PI 3-Kinase Inhibitors: Tocris Bioscience.
  • Tenova Pharma. Taselisib.
  • Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. PMC.
  • Liv Hospital. (2026, March 31). taselisib.
  • MedchemExpress.com. Taselisib (GDC-0032) | PIK3CA Inhibitor.
  • Liv Hospital. (2026, March 31).
  • Selleck Chemicals. (2024, May 22). Fedratinib (TG101348) | JAK2 Inhibitor | CAS 936091-26-8.
  • Squires, M. S., et al. AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study.
  • Gross, N. D., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research - AACR Journals.
  • Hartmann, W., et al. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PMC.
  • Wallin, J. J., et al. (2012).
  • Song, K., et al. (2017, February 15). Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action. AACR Journals.
  • Song, K. W., et al. (2017, July 1). Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. AACR Journals.
  • Zhang, Y., et al. (2023). The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. PubMed.
  • Song, K., et al. (2017). Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action.
  • Chen, E. X., et al. (2010).
  • Wernig, G., et al. (2008). Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. PubMed.
  • Pardanani, A., et al. (2011). Safety and Efficacy of TG101348, a Selective JAK2 Inhibitor, in Myelofibrosis.
  • Selleck Chemicals. (2024, May 22). Taselisib (GDC 0032) | PI3K inhibitor | CAS 1282512-48-4.
  • Anderson, M., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design.
  • MedChemExpress. Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor.
  • Benchchem. Application Note: Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot.
  • STEMCELL Technologies. GDC-0941.
  • Cayman Chemical. TG101348 (Fedratinib, SAR302503, CAS Number: 936091-26-8).
  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Semantic Scholar.
  • National Cancer Institute. Definition of taselisib - NCI Drug Dictionary.
  • Chemietek. GDC-0032 (Taselisib).
  • Bio-protocol. (2014, March 5). IP-Kinase Assay.
  • Selleck Chemicals. (2024, May 22). Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor | CAS 957054-30-7.
  • Chen, Y., et al.
  • Thermo Fisher Scientific - RU. LanthaScreen® Kinase Activity Assays.
  • Kumar, D., et al. (2015). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Semantic Scholar.
  • National Institutes of Health. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem.
  • Al-Warhi, T., et al.
  • R&D Systems. Universal Kinase Activity Kit.
  • Revvity. (2024, June 12). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Al-Warhi, T., et al. (2026, March 2).
  • Kluge, S., et al. (2021). Inhibition of Phosphatidylinositol 3-Kinase by Pictilisib Blocks Influenza Virus Propagation in Cells and in Lungs of Infected Mice. PMC.
  • Tandel, P., et al. (2024, July 17). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Basile, L., et al.
  • Benchchem. Application Note: Western Blot Protocol for Detecting IRAK4 Target Inhibition.
  • Benchchem.

Sources

Validation

Evaluating Off-Target Effects of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate (EPTC): A Comprehensive Preclinical Guide

As a Senior Application Scientist, evaluating the safety and specificity of early-stage chemical scaffolds is paramount. Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate (hereafter referred to as EPTC ) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the safety and specificity of early-stage chemical scaffolds is paramount. Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate (hereafter referred to as EPTC ) represents a highly versatile building block in medicinal chemistry. The 1,2,4-triazine core is a privileged structure, frequently utilized in the design of potent kinase inhibitors[1] and G-protein coupled receptor (GPCR) antagonists[2].

However, this structural versatility introduces inherent off-target liabilities. To successfully advance EPTC-derived compounds through IND-enabling studies, researchers must rigorously profile their promiscuity. This guide provides an authoritative, data-driven framework for evaluating the kinome, cytochrome P450 (CYP), and hERG liabilities of EPTC, comparing its performance against established reference compounds.

Mechanistic Causality: Why Does EPTC Exhibit Off-Target Liabilities?

Before deploying high-throughput screening, we must understand the causality behind EPTC's interactions. The molecule's architecture dictates its off-target profile:

  • ATP Mimicry: The nitrogen atoms at positions 2 and 4 of the 1,2,4-triazine core act as potent hydrogen-bond acceptors. This allows the scaffold to mimic the purine ring of ATP, frequently engaging the hinge region of unintended kinases (e.g., forming critical H-bonds with residues like Met109 in p38α MAPK)[1].

  • Heme Coordination: The electron-rich nitrogen heterocycle can directly coordinate with the heme iron present in the active sites of Cytochrome P450 enzymes, a known liability for triazine derivatives[3].

  • Lipophilic Trapping: The C3-phenyl ring provides necessary hydrophobic contacts for target binding but simultaneously increases the risk of the molecule becoming trapped in the lipophilic inner cavity of the hERG potassium channel[4].

G S1 1,2,4-Triazine Core N-atoms act as H-bond acceptors O1 Kinase Hinge Region (e.g., Met109) S1->O1 ATP Mimicry O2 CYP450 Heme Iron (Direct Coordination) S1->O2 Metal Binding S2 C3-Phenyl Ring Hydrophobic interactions S2->O1 Pocket Binding S3 C6-Carboxylate Steric bulk & electronic effects

Caption: Structural features of EPTC driving off-target interactions.

High-Throughput Kinome Selectivity Profiling

To evaluate the ATP-site promiscuity of EPTC, we utilize the industry-standard KINOMEscan methodology, a site-directed competition affinity binding assay[5].

Self-Validating Protocol: KINOMEscan Competition Assay
  • Extract Preparation: Express T7-phage tagged human kinases in E. coli and prepare DNA-tagged kinase extracts[6].

  • Ligand Immobilization: Bind a broad-spectrum, active-site directed ligand to streptavidin-coated magnetic beads.

  • Competition Binding: Incubate the kinase extracts with the immobilized ligand and the test compound (EPTC at 10 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature[5].

  • Internal Controls (Critical): Run parallel wells with Staurosporine (a known promiscuous pan-kinase inhibitor) as a positive control to ensure assay sensitivity, and DMSO as a negative vehicle control to establish the 100% binding baseline.

  • Quantification: Elute the bound kinases and quantify via qPCR targeting the T7 tag. Results are reported as "% Control" (where 0% indicates complete inhibition/binding by the test compound)[6].

Comparative Kinome Data

Data represents % Control at 10 µM screening concentration. Lower values indicate higher off-target binding.

Kinase TargetEPTC (Test Scaffold)Staurosporine (Promiscuous Control)BMS-582949 Analog (Optimized Triazine)
p38α MAPK 12%0.1%2%
EGFR 45%1.5%89%
LCK 38%0.5%95%
Selectivity Score (S10) 0.24 0.85 0.02

Insight: EPTC demonstrates moderate kinome promiscuity (S10 = 0.24), particularly against p38α and LCK, validating the ATP-mimetic nature of the 1,2,4-triazine core. Lead optimization must focus on modifying the C6-carboxylate to introduce steric clashes with unintended kinase hinge regions.

Cytochrome P450 (CYP) Inhibition Profiling

Because the triazine nitrogens can coordinate with heme iron[3], evaluating EPTC for CYP inhibition is a mandatory IND-enabling step to predict hepatotoxicity and Drug-Drug Interactions (DDIs).

Self-Validating Protocol: Fluorogenic HLM Assay
  • Enzyme Preparation: Suspend Human Liver Microsomes (HLMs) at 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add EPTC in an 8-point serial dilution (50 µM to 1 nM).

  • Substrate Addition: Introduce isoform-specific fluorogenic substrates (e.g., Vivid® BOMR for CYP3A4, Vivid® EOMCC for CYP2D6).

  • Reaction Initiation: Add 1 mM NADPH to initiate the catalytic cycle.

  • Internal Controls: Utilize Ketoconazole (CYP3A4) and Quinidine (CYP2D6) as positive inhibition controls to validate the dynamic range of the assay.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at 37°C. Calculate IC₅₀ using non-linear regression.

Comparative CYP Inhibition Data (IC₅₀ in µM)
CYP IsoformEPTCKetoconazole (Control)Quinidine (Control)
CYP3A4 8.5 µM0.04 µM>50 µM
CYP2D6 >50 µM>50 µM0.08 µM
CYP1A2 12.2 µMN/AN/A

Insight: EPTC shows weak-to-moderate inhibition of CYP3A4 and CYP1A2. While not as potent as Ketoconazole, the single-digit micromolar IC₅₀ for CYP3A4 suggests that structural modifications (such as reducing the electron density of the triazine ring) are necessary to mitigate DDI risks.

Cardiac Safety: hERG Patch-Clamp Evaluation

Basic amines and lipophilic aromatic rings are classical pharmacophores for hERG channel blockade, a primary cause of drug-induced Long QT syndrome. While 1,2,4-triazines are generally less basic than piperidines (often used to rescue hERG liabilities)[4], the C3-phenyl group of EPTC warrants rigorous electrophysiological testing.

Self-Validating Protocol: Automated Patch-Clamp (QPatch)
  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Establish a whole-cell configuration using a high-throughput automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Perfusion & Controls: Perfuse EPTC at escalating concentrations (1, 10, 30 µM). Conclude the assay by perfusing Dofetilide (100 nM) to achieve 100% channel blockade, proving that the recorded tail currents were entirely hERG-mediated[4].

Comparative hERG Blockade Data
CompoundhERG IC₅₀ (µM)Max Inhibition @ 30 µMSafety Margin (IC₅₀ / Cmax)
EPTC >30 µM18%High
Danuglipron (Piperidine Liability) 2.6 µM85%Low
Dofetilide (Positive Control) 0.008 µM100%N/A

Insight: EPTC exhibits an excellent cardiac safety profile. The substitution of a highly basic amine with the 1,2,4-triazine core effectively bypasses the hERG inner cavity binding requirements, confirming literature observations that triazines can be utilized to engineer out hERG toxicity[4].

Integrated Screening Cascade

To systematically process EPTC and its subsequent analogs, we recommend the following screening cascade to ensure data integrity and rapid lead optimization.

G A Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate (EPTC Scaffold) B Kinome Profiling (KINOMEscan) Assess ATP-site promiscuity A->B C CYP450 Inhibition Assay Assess heme-coordination liability A->C D hERG Patch-Clamp Assess cardiotoxicity risk A->D E Data Integration & Lead Optimization B->E C->E D->E

Caption: Workflow for evaluating EPTC off-target liabilities.

References

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.
  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Source: ambitbio.com.
  • KINOMEscan Technology. Source: eurofinsdiscovery.com.
  • Discovery of Novel 5,6-Dihydro-1,2,4-triazine Derivatives as Efficacious Glucagon-Like Peptide-1 Receptor Agonists. Source: acs.org.
  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans. Source: nih.gov.
  • Design, Synthesis, and Anti-inflammatory Properties of Orally Active 4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazine p38α Mitogen-Activated Protein Kinase Inhibitors. Source: acs.org.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate proper disposal procedures

As a Senior Application Scientist, I understand that the transition from benchtop synthesis to waste management is a critical vector for laboratory safety and regulatory compliance. Handling specialized heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the transition from benchtop synthesis to waste management is a critical vector for laboratory safety and regulatory compliance. Handling specialized heterocyclic compounds like Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate requires a rigorous, mechanistic approach to both operational handling and end-of-life disposal.

This guide provides a self-validating, step-by-step operational and disposal framework designed for researchers and drug development professionals. By understanding the chemical causality behind these protocols, laboratories can ensure safety, maintain scientific integrity, and achieve strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Hazard Assessment

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate (CAS: 36286-76-7) is a biologically active triazine derivative frequently utilized as a scaffold in drug discovery[1][2]. Because of its specific functional groups—namely the triazine ring and the carboxylate ester—it presents distinct handling challenges.

Table 1: Chemical Properties and GHS Hazard Summary

Property / HazardSpecification
Chemical Name Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate
CAS Number 36286-76-7
Molecular Formula C12H11N3O3
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning

Mechanistic Insight: The H335 (respiratory irritation) and H315 (skin irritation) designations arise from the compound's potential to interact with mucosal membranes and epidermal proteins[3]. Aerosolized powders of this compound can cause micro-abrasions and localized inflammatory responses in the respiratory tract, dictating strict engineering controls.

Operational Plan: Safe Handling & Spill Response Protocol

To ensure a self-validating safety system, every handling step must include a verification check. Do not rely solely on PPE; prioritize engineering controls to eliminate exposure at the source.

Step 1: Engineering Controls & Setup

  • Action: Conduct all transfers, weighing, and reactions inside a BS-approved, externally exhausted fume hood[4].

  • Causality: The fume hood maintains negative pressure, ensuring that any aerosolized particulates (which trigger H335 respiratory hazards) are drawn away from the operator's breathing zone[3].

  • Validation: Verify the fume hood airflow monitor reads between 80-120 FPM before opening the chemical container.

Step 2: Personal Protective Equipment (PPE)

  • Action: Don standard laboratory PPE: a fully buttoned lab coat, chemical-resistant nitrile gloves, and splash-resistant safety goggles[3].

  • Causality: Nitrile provides an effective barrier against solid organic esters, preventing the dermal absorption and irritation associated with H315 hazards.

Step 3: Spill Containment & Remediation

  • Action: In the event of a solid spill, do not use compressed air or dry sweeping, which aerosolizes the powder. Instead, gently cover the spill with an inert, finely-powdered liquid-binding material (such as diatomite or vermiculite) if wet, or carefully sweep up solid material using a dedicated anti-static brush and dustpan[3][4].

  • Causality: Vermiculite is an expanded, inorganic silicate. It is chemically inert and will not react with the carboxylate or triazine moieties, preventing secondary exothermic reactions during cleanup[5].

  • Validation: Decontaminate the spill surface by scrubbing with a compatible solvent (e.g., ethanol or isopropanol) and verify the absence of residue via visual inspection under appropriate lighting[3].

Disposal Plan: RCRA-Compliant Lab Packing and Thermal Treatment

Chemical waste generators are legally obligated to determine the proper classification and disposal route for discarded chemicals under EPA RCRA guidelines (40 CFR Parts 261)[6]. For 1,2,4-triazine derivatives, biological or physical degradation is highly inefficient due to the robust stability of the aromatic nitrogen ring. Therefore, thermal treatment (incineration) is the scientifically and legally preferred method of disposal[5][7].

Step-by-Step Disposal Methodology

1. Chemical Segregation

  • Isolate the waste compound from strong acids, bases, and oxidizing/reducing agents[4]. Mixing incompatible chemicals in a single waste stream can lead to catastrophic pressure buildup or fires.

2. Primary Containment

  • Place the solid waste or contaminated spill cleanup materials into a sealable, chemically compatible primary container (e.g., a High-Density Polyethylene (HDPE) wide-mouth bottle). Ensure the cap is tightly secured.

3. Lab Packing

  • Place the primary containers into a DOT-approved outer drum (typically 55 gallons or less)[5].

  • Fill the void spaces within the drum completely with an inert packing material, exclusively using vermiculite [5][7].

  • Mechanistic Insight: Vermiculite serves a dual purpose: it acts as a shock absorber during transit and as an emergency absorbent. If a primary container breaches, the vermiculite safely sequesters the chemical, preventing it from co-mingling with other lab-packed bottles[7].

4. Manifesting & Labeling

  • Label the outer drum clearly with the generic chemical name, quantity, and the appropriate DOT hazard classification[6]. Generate a Lab Pack Inventory detailing every chemical inside the drum to ensure safe processing at the destination facility[5].

5. Thermal Treatment (Incineration)

  • Transfer the manifested lab pack to a licensed hazardous waste transporter. The waste will be routed to an EPA-permitted hazardous waste incinerator[7].

  • Mechanistic Insight: At temperatures exceeding 1,000°C, the stable 1,2,4-triazine ring and the carboxylate ester undergo complete thermal oxidation. The carbon framework is converted to CO2​ and H2​O , while the nitrogen atoms are converted to NOx​ gases, which are subsequently captured and neutralized by the facility's advanced alkaline scrubbing systems.

G Gen Waste Generation (Fume Hood) Seg Chemical Segregation (Isolate from Oxidizers) Gen->Seg Pri Primary Containment (Sealed HDPE Bottle) Seg->Pri Pack Lab Packing (Drum + Vermiculite) Pri->Pack Man EPA/DOT Manifesting (Hazardous Waste Label) Pack->Man Inc Thermal Treatment (EPA-Permitted Incinerator) Man->Inc

Fig 1: RCRA-Compliant Lab Packing and Thermal Treatment Workflow for Triazine Derivatives.

Conclusion

The safe handling and disposal of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate requires a deep understanding of its chemical behavior. By strictly adhering to fume hood engineering controls and utilizing vermiculite-based lab packing for ultimate thermal incineration, laboratories can protect their personnel while ensuring absolute compliance with environmental regulations. Trust in these validated procedures to maintain the highest standards of operational excellence in your facility.

References

  • Chemical Waste | MCF Environmental Services FAQ's, MCF Environmental Services, [Link]

  • Chemical Waste - Lab Packing, Hazardous Waste Experts, [Link]

  • Standard Guide for Disposal Of Laboratory Chemicals And Samples, P2 InfoHouse, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate
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